Betaxolol Hydrochloride

Catalog No.
S11145325
CAS No.
72424-72-7
M.F
C18H30ClNO3
M. Wt
343.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Betaxolol Hydrochloride

CAS Number

72424-72-7

Product Name

Betaxolol Hydrochloride

IUPAC Name

1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride

Molecular Formula

C18H30ClNO3

Molecular Weight

343.9 g/mol

InChI

InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H

InChI Key

CHDPSNLJFOQTRK-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl

Betaxolol Hydrochloride is the hydrochloride salt form of betaxolol, a beta-1-selective adrenergic receptor antagonist without intrinsic sympathomimetic activity. Betaxolol hydrochloride acts on the heart and circulatory system and decreases cardiac contractility and rate, thereby reducing cardiac output. When applied topically in the eye, it lowers intraocular pressure by reducing aqueous humor secretion.
BETAXOLOL HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1985 and has 3 approved indications.
See also: Betaxolol (has active moiety); Betaxolol hydrochloride; pilocarpine hydrochloride (component of).

Betaxolol hydrochloride mechanism of action beta-1 adrenergic receptor

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Betaxolol hydrochloride acts as a competitive and selective antagonist for beta-1 adrenergic receptors [1] [2] [3].

  • Cardiovascular Effects: In the heart, binding of catecholamines like epinephrine to beta-1 receptors activates a G-protein-coupled cascade that increases intracellular cyclic AMP (cAMP) and calcium concentration [1]. Betaxolol blocks this pathway, reducing heart rate, myocardial contractility, and cardiac output, which lowers blood pressure [1] [2] [4]. It also reduces renin release from kidney juxtaglomerular cells, further lowering blood pressure [1].
  • Ocular Hypotensive Effects: For glaucoma, betaxolol reduces intraocular pressure (IOP) by decreasing aqueous humor production from ciliary body [1] [4] [5]. The precise pathway is not fully understood, but it is believed betaxolol inhibits beta-adrenergic receptors in the ciliary epithelium, thereby reducing the formation of cyclic AMP and subsequent aqueous humor secretion [4].

The DOT script below models the core signaling pathway and betaxolol's mechanism.

G Betaxolol Inhibits Beta-1 Receptor Signaling Catecholamines Catecholamines Beta1_Receptor Beta-1 Adrenergic Receptor Catecholamines->Beta1_Receptor Gs_Protein Gₛ Protein Beta1_Receptor->Gs_Protein  Activates AC Adenylyl Cyclase Gs_Protein->AC  Activates cAMP cAMP AC->cAMP  Produces PKA Protein Kinase A (PKA) cAMP->PKA  Activates Ca_Influx Increased Calcium Influx PKA->Ca_Influx HR ↑ Heart Rate ↑ Contractility Ca_Influx->HR AH_Production Aqueous Humor Production Ca_Influx->AH_Production Betaxolol Betaxolol Betaxolol->Beta1_Receptor  Antagonists

This diagram shows the signaling cascade activated by catecholamines. Betaxolol competitively blocks the beta-1 receptor to inhibit downstream effects of increased heart rate, contractility, and aqueous humor production [1] [4].

Key Pharmacological Properties

The table below summarizes betaxolol's primary pharmacokinetic and pharmacodynamic parameters.

Property Description
Primary Target Beta-1 adrenergic receptor [1] [2]
Action Competitive, selective antagonist [2] [3]
Intrinsic Sympathomimetic Activity None [2] [3] [5]
Membrane-Stabilizing Activity Minimal to none [6] [3] [5]
Bioavailability (Oral) 89% ± 5% [1] [2]
Protein Binding Approximately 50% [1] [2]
Metabolism Primarily hepatic (CYP1A2, CYP2D6 minor substrate) [1] [2]
Elimination Half-Life 14-22 hours [1] [6] [2]
Route of Elimination Primarily renal (>80% as parent drug and metabolites) [1] [6]

Experimental Models for Mechanism Analysis

Research on betaxolol's mechanism and effects utilizes established in vitro and in vivo models.

  • Cardiac & Pulmonary Safety Profiling: A double-masked, three-way crossover study in 24 normal subjects compared ophthalmic betaxolol, timolol, and placebo. Heart rate and blood pressure were measured during a Bruce Stress Exercise Test, showing timolol significantly decreased mean heart rate while betaxolol did not [5]. Another crossover study in 9 patients with reactive airway disease measured Forced Expiratory Volume (FEV₁) and other pulmonary function tests, demonstrating that betaxolol had no significant effect, unlike non-selective timolol [5].
  • Ocular Hypotensive Efficacy: Clinical studies of glaucoma patients used tonography and aqueous fluorophotometry to demonstrate that the IOP reduction mechanism is a reduction of aqueous production [5]. The onset of action occurs within 30 minutes, peaks at 2 hours, and a single dose provides a 12-hour reduction in IOP [1] [5].
  • Neuroprotective Effect Investigation: An ex vivo study used rd10 mouse retinas (a model for degenerative retinal disease) placed on multielectrode arrays (MEAs) [7]. Isolated retinas were perfused with Ames' medium, and defined concentrations of betaxolol were added. MEA recordings of spontaneous activity and responses to electrical stimulation showed that betaxolol significantly reduced pathological oscillations and improved electrical efficiency, suggesting a neuroprotective effect potentially via attenuation of calcium and sodium influx [7].
  • Cytotoxicity Profiling: A study on Human Corneal Stromal Cells (HCSCs) treated them with a wide range of betaxolol concentrations (0.0021875% to 0.28%) [8]. Cell viability and death mechanisms were analyzed via:
    • Flow Cytometry with Annexin V/PI staining for apoptosis/necroptosis.
    • ELISA to detect cytochrome c release.
    • Western Blotting to analyze key proteins in necroptosis (RIPK1, RIPK3, MLKL) and apoptosis (Bax, Bcl-2, Caspase-3).
    • SA-β-Gal Staining to identify cellular senescence.
    • DCFH-DA probe to measure intracellular ROS levels [8].

Emerging Research and Off-Label Mechanisms

Beyond its primary uses, research reveals other potential effects and applications for betaxolol.

  • Neuroprotection: Beyond IOP reduction, betaxolol may directly protect retinal neurons. Studies suggest it attenuates neuronal calcium and sodium influx, protecting cells from excitotoxicity or ischemia-reperfusion injury [6] [7]. This is thought to be due to its capacity to block voltage-gated calcium channels [7].
  • Cell Fate Switching: In vitro studies on HCSCs show different betaxolol concentrations trigger distinct cell death pathways. High concentrations induce necroptosis via the RIPK1-RIPK3-MLKL axis, medium concentrations induce apoptosis via caspase activation, and low concentrations promote senescence, possibly through elevated ROS [8].
  • Off-Label Uses: Betaxolol has investigated or potential off-label uses for essential tremor, migraine prophylaxis, anxiety disorders, and treating relapsing paronychia (skin infection around a fingernail) [1] [6]. However, other agents like propranolol are often preferred [1].
  • Drug Repurposing in Oncology: Beta-blockers are being investigated for repurposing in cancer therapy due to their ability to interfere with adrenergic signaling pathways that can promote tumor growth and metastasis [9].

References

Betaxolol hydrochloride pharmacology and pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacology and Mechanism of Action

Betaxolol hydrochloride is a selective β₁-adrenergic receptor blocking agent. Its primary mechanisms and effects are summarized in the table below.

Aspect Description
Primary Mechanism Competitive antagonism of catecholamines at β₁-adrenergic receptors [1] [2].
Cardiovascular Effects Reduces heart rate, myocardial contractility, and cardiac output; lowers blood pressure and myocardial oxygen demand [1] [3].
Ocular Hypotensive Effect Reduces production of aqueous humor by the ciliary body, lowering intraocular pressure (IOP) [1] [4].
Neuroprotective Potential Shown in animal studies to reduce pathological retinal oscillations and improve stimulation efficiency; may involve blocking voltage-gated calcium channels [5].
Receptor Selectivity Preferentially blocks β₁ receptors (cardiac); some inhibition of β₂ receptors (bronchial, vascular) can occur at higher doses [2].
Other Properties Weak membrane-stabilizing activity; no intrinsic sympathomimetic activity [3] [2].

The diagram below illustrates the systemic and ocular pathways of Betaxolol.

G cluster_systemic Systemic Effects (Oral) cluster_ocular Ocular Effects (Topical) Betaxolol Betaxolol Heart Heart (β₁-Receptors) Betaxolol->Heart Kidney Kidney (Juxtaglomerular Cells) Betaxolol->Kidney Ciliary Ciliary Body (β-Receptors) Betaxolol->Ciliary Calcium Voltage-Gated Calcium Channels? Betaxolol->Calcium ↓ Heart Rate\n↓ Cardiac Output ↓ Heart Rate ↓ Cardiac Output Heart->↓ Heart Rate\n↓ Cardiac Output ↓ Renin Release ↓ Renin Release Kidney->↓ Renin Release ↓ Blood Pressure ↓ Blood Pressure ↓ Heart Rate\n↓ Cardiac Output->↓ Blood Pressure ↓ Renin Release->↓ Blood Pressure ↓ cAMP Production ↓ cAMP Production Ciliary->↓ cAMP Production ↓ Calcium Influx ↓ Calcium Influx Calcium->↓ Calcium Influx ↓ Aqueous Humor Production ↓ Aqueous Humor Production ↓ cAMP Production->↓ Aqueous Humor Production ↓ Intraocular Pressure (IOP) ↓ Intraocular Pressure (IOP) ↓ Aqueous Humor Production->↓ Intraocular Pressure (IOP) Neuroprotective Effects Neuroprotective Effects ↓ Calcium Influx->Neuroprotective Effects

Pharmacokinetics Profile

The absorption, distribution, metabolism, and excretion properties of Betaxolol are detailed in the following table.

Parameter Description

| Absorption | Oral: Completely absorbed. Absolute bioavailability is 89% ± 5% due to a small, consistent first-pass effect. Peak blood concentrations reached in 1.5-6 hours (mean 3 hours). Food or alcohol intake does not affect bioavailability [1] [2]. Ophthalmic: Onset of action within 30 minutes; peak effect at 2 hours. A single dose provides a 12-hour reduction in IOP [1] [3]. | | Distribution | Approximately 50% bound to plasma proteins. Lipophilic nature enhances distribution across ocular structures [1] [2]. | | Metabolism | Primarily metabolized in the liver. It is a minor substrate of CYP1A2 and CYP2D6, and an inhibitor of CYP2D6 [1]. | | Elimination | Half-life: 14-22 hours after single oral doses [1] [2]. Excretion: >80% of a dose is recovered in urine as betaxolol and its metabolites; ~15% is excreted unchanged [2]. | | Impact of Renal/Hepatic Impairment | Renal Impairment: Clearance is diminished; half-life is approximately doubled in severe cases. A lower initial dose (5 mg) is recommended [1] [2]. Hepatic Impairment: Elimination half-life may be prolonged, but dosage adjustments are not routinely necessary [2]. |

Analytical and Chemical Properties

For research and development purposes, key chemical and analytical data are summarized below.

Property Value / Description
IUPAC Name (±)-1-{4-[2-(Cyclopropylmethoxy)ethyl]phenoxy}-3-(isopropylamino)propan-2-ol hydrochloride [6] [2].
Chemical Formula C₁₈H₂₉NO₃·HCl [2].
Molecular Weight 343.9 g/mol (hydrochloride salt) [2].
Physical Properties White or almost white crystalline powder. Freely soluble in water, ethanol, chloroform, and methanol [3] [2].
pKa 9.4 [3] [2].
Melting Point 113-117 °C (for hydrochloride salt) [3].
log P (Octanol/Water) 2.81 (Experimental) [3] [6].
Chirality Two chiral centers. The (S)-(-)-enantiomer (levobetaxolol) is the more pharmacologically active form [3].

Experimental and Research Methodologies

The search results provide insights into specific experimental models and analytical methods used in Betaxolol research.

  • Neuroprotection Study Protocol: A 2025 study investigated the effects of Betaxolol and other drugs on degenerated mouse retinas (rd10 model for Retinitis Pigmentosa). The methodology involved isolating retinas from 3-4-month-old rd10 mice and recording spontaneous activity and responses to electrical stimulation using Multielectrode Arrays (MEAs). Drugs were added to the medium at defined times according to a standardized perfusion protocol to analyze the reproducibility and reversibility of their effects. Results showed that Betaxolol significantly reduced oscillatory activity and bursting behavior of Retinal Ganglion Cells (RGCs) and improved electrical stimulation efficiency [5].

  • Analytical Methods for Quantification: Various chromatographic methods have been developed and can be referenced for analytical work.

    • HPLC: Used for the determination of Betaxolol in plasma, serum, and human aqueous humour [6].
    • Chiral HPLC: Employed for the separation of Betaxolol enantiomers using Daicel OJ-H and OD-H columns [6].
    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Applied for the simultaneous determination of multiple beta-blockers in complex matrices like wastewater and bovine eye tissues [6].

References

Betaxolol hydrochloride enantiomeric separation techniques

Author: Smolecule Technical Support Team. Date: February 2026

Chromatographic Techniques for Enantiomeric Separation

The primary methods for resolving betaxolol enantiomers involve High-Performance Liquid Chromatography (HPLC) with chiral stationary phases or innovative approaches using chiral additives.

The table below summarizes two key techniques for betaxolol enantiomer separation:

Technique Chiral Selector Mobile Phase Detection Key Performance Metrics

| HPLC with Macrocyclic Antibiotic CSP [1] | Teicoplanin (Chirobiotic T column) | Methanol:Glacial Acetic Acid:Triethylamine (100:0.020:0.025, v/v/v) Flow rate: 1.5 mL/min | Fluorescence Ex: 275 nm, Em: 305 nm | Linearity: 10–500 ng/mL (r > 0.997) LOD: 5 ng/mL Recovery: 97.4–102.0% | | TLC with Chiral Inducing Reagent (CIR) [2] | L-Glutamic Acid (mixed with sample) | Achiral eluent (e.g., hexane–ethyl acetate) | Not specified | Detection Limit: ~1.5 μg/mL Note: Applied to racemic and non-racemic mixtures |

Detailed Experimental Protocols

Protocol 1: HPLC with Teicoplanin Chiral Stationary Phase

This method uses a Chirobiotic T column and is highly specific, allowing for direct analysis of tablets and ophthalmic solutions without interference from excipients or benzalkonium chloride [1].

  • Sample Preparation
    • Tablets: Powder ten tablets. Weigh a portion equivalent to 20 mg betaxolol into a 100 mL volumetric flask. Dilute with methanol, sonicate for 15 minutes, and centrifuge. Dilute the supernatant to achieve working concentrations of 50-400 ng/mL with an internal standard [1].
    • Ophthalmic Solution: Mix the contents of ten vials. Transfer 1 mL to a 100 mL volumetric flask and dilute with methanol. Make further dilutions to achieve working concentrations of 50-400 ng/mL with an internal standard [1].
  • Chromatographic Conditions
    • Column: Chirobiotic T (Teicoplanin), 150 x 4.6 mm [1].
    • Mobile Phase: Methanol-Glacial Acetic Acid-Triethylamine in a ratio of 100:0.020:0.025 (v/v/v) [1].
    • Flow Rate: 1.5 mL/min [1].
    • Detection: Fluorescence detector with excitation at 275 nm and emission at 305 nm [1].
    • Internal Standard: S-(-)-Atenolol [1].
  • Validation and Analysis
    • Inject 20 µL of the prepared standard and sample solutions.
    • The typical retention times are approximately 11.3 minutes for S-betaxolol and 12.6 minutes for R-betaxolol, achieving baseline resolution [1].
    • The method is validated for linearity, accuracy, precision, and robustness as per the data in the summary table [1].

This experimental workflow can be visualized as follows:

Start Start Sample Preparation Tab Tablet Powdering Start->Tab Oph Ophthalmic Solution Mixing Start->Oph Dil Dilution with Methanol Tab->Dil Oph->Dil Son Sonication & Centrifugation Dil->Son Std Add Internal Standard Son->Std Inj HPLC Injection Std->Inj Col Chirobiotic T Column Inj->Col Det FL Detection (Ex 275 nm / Em 305 nm) Col->Det Res Data Analysis Det->Res

Protocol 2: Thin-Layer Chromatography (TLC) with a Chiral Inducing Reagent

This innovative approach uses an achiral stationary phase with L-Glutamic acid mixed into the sample, forming transient diastereomers that separate under achiral elution [2].

  • Procedure
    • Pre-mix the racemic betaxolol sample with L-Glutamic acid (the Chiral Inducing Reagent) at an optimized molar ratio.
    • Spot the mixture onto a standard silica gel TLC plate.
    • Develop the chromatogram using an achiral mobile phase, such as a mixture of hexane and ethyl acetate.
    • The enantiomers are separated into distinct spots and can be isolated in their native form [2].
  • Separation Mechanism
    • The separation is based on the formation of transient diastereomeric complexes between the betaxolol enantiomers and the L-Glutamic acid molecules.
    • These complexes have different stability and, therefore, different migration rates on the achiral silica gel plate [2].

Key Considerations for Method Selection

  • Mechanism of Separation: The teicoplanin-based HPLC method relies on multiple interactions (hydrogen bonding, π-π interactions, ionic binding) with the enantiomers within the macrocyclic "basket" of the chiral selector [1]. The TLC method depends on forming transient diastereomers in solution prior to chromatography [2].
  • Stability: Betaxolol enantiomers demonstrate good stability. Studies indicate they remain optically pure for at least 7 days even at 70°C, which is beneficial for handling and analysis [1].
  • Historical Context: Earlier methods often required lengthy derivatization with chiral reagents like R(-)-naphthylethylisocyanate before analysis. The direct methods highlighted here offer significant workflow advantages [1].

The teicoplanin-based HPLC method is likely the most robust for precise quantitative analysis, while the TLC approach with a CIR presents a potentially cost-effective alternative.

References

Comprehensive Technical Guide: Betaxolol Hydrochloride Metabolism and Elimination Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

Betaxolol hydrochloride is a cardioselective beta-1 adrenergic antagonist used therapeutically for management of hypertension, glaucoma, and other cardiovascular conditions. The compound is chemically designated as 1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol hydrochloride, with a molecular formula of C₁₈H₂₉NO₃·HCl and a molecular weight of 307.43 g/mol for the free base. [1] [2] Betaxolol exhibits lipophilic characteristics with an experimental log P value of 2.4-2.81, contributing to its enhanced distribution across biological membranes including ocular structures. [1] [3] [4] The compound is freely soluble in water, chloroform, ethanol, and methanol, with a solubility of approximately 62 mg/mL in water and DMSO at 25°C. [4] From a therapeutic perspective, betaxolol's receptor selectivity profile makes it particularly valuable for patients with mild respiratory comorbidities who may not tolerate non-selective beta-blockers. [5]

Pharmacokinetic Properties Overview

The pharmacokinetic profile of betaxolol is characterized by excellent oral absorption, moderate protein binding, and prolonged elimination half-life, supporting its once-daily dosing regimen in clinical practice. The following table summarizes the key pharmacokinetic parameters of betaxolol:

Parameter Value Additional Details
Bioavailability 89% ± 5% Minimal first-pass metabolism [5] [2]
Protein Binding Approximately 50% Primarily to plasma proteins [5]
Time to Peak Concentration 3 hours (range 1.5-6 hours) After oral administration [5]
Elimination Half-Life 14-22 hours Can extend to 24.5 hours per some clinical studies [6] [5]
Route of Elimination Primarily renal 80% excreted in urine as parent drug and metabolites [5]
Steady-State Achievement 5-7 days With once-daily dosing in normal renal function [5]

For ophthalmic administration, betaxolol demonstrates rapid onset of action with reduction in intraocular pressure observed within 30 minutes post-instillation, reaching peak effect at approximately 2 hours, and maintaining therapeutic effect for up to 12 hours per dose. [5] The lipophilic nature of betaxolol compared to other beta-blockers like timolol results in enhanced distribution across ocular structures, with higher concentrations achieved in anterior segment tissues, particularly the iris and ciliary body. [5] Systemic absorption following ophthalmic administration does occur, though incidence of systemic adverse reactions is lower than with oral administration. [7]

Metabolic Pathways

Primary Metabolic Routes
  • Hepatic Metabolism: Betaxolol undergoes significant hepatic transformation through oxidative pathways, with approximately 85% of an administered dose metabolized before elimination. The cyclopropyl moiety and isopropylamine group serve as primary sites for biotransformation reactions. [5] [2] Only about 15% of the administered dose is excreted unchanged in the urine, indicating extensive first-pass metabolism despite the high reported bioavailability. [2]

  • Cytochrome P450 Involvement: Betaxolol metabolism involves multiple CYP450 enzymes, with studies indicating it is a minor substrate for CYP1A2 and CYP2D6 isoforms. [5] Additionally, betaxolol demonstrates CYP2D6 inhibition properties, which has potential implications for drug-drug interactions with co-administered medications that rely on this enzymatic pathway for their metabolism. [5] The metabolism follows competitive enzymatic kinetics, with the resulting metabolites demonstrating negligible contribution to the overall clinical effect of the drug. [2]

G Betaxolol Betaxolol CYP1A2 CYP1A2 Betaxolol->CYP1A2 Oxidation CYP2D6 CYP2D6 Betaxolol->CYP2D6 Oxidation UrinaryExcretion UrinaryExcretion Betaxolol->UrinaryExcretion 15% Unchanged Metabolites Metabolites CYP1A2->Metabolites Primary CYP2D6->Metabolites Primary Metabolites->UrinaryExcretion 65% of Dose

Figure 1: Primary Metabolic Pathways of this compound

Enzymatic Kinetics and Metabolic Fate

The biotransformation reactions primarily involve oxidative processes targeting the isopropylamine side chain and cyclopropyl rings, resulting in the formation of hydroxylated and dealkylated metabolites. [2] The specific metabolic intermediates include N-deisopropyl betaxolol and various oxygenated derivatives that undergo subsequent conjugation reactions before renal elimination. While betaxolol is a relatively minor substrate for CYP2D6, genetic polymorphisms in this enzyme may contribute to interindividual variability in metabolic clearance, though to a lesser extent than observed with other beta-blockers like metoprolol. [5] The high bioavailability (89% ± 5%) despite significant hepatic metabolism suggests possible enterocyte-based metabolic activity or hepatic uptake transport influences on first-pass extraction. [2]

Elimination Pathways

Renal Elimination Characteristics
  • Primary Excretion Route: Betaxolol and its metabolites are predominantly eliminated through renal excretion, with approximately 80% of an administered dose appearing in the urine. [5] Of the eliminated material, only about 15% represents unchanged parent drug, while the remaining 65% consists of various metabolic products resulting from hepatic biotransformation. [2] This elimination profile necessitates dosage adjustment in patients with renal impairment, with recommended initial doses reduced to 5 mg once daily for severe renal impairment or those undergoing dialysis. [5]

  • Elimination Kinetics: Betaxolol exhibits a prolonged elimination half-life ranging from 14-22 hours after single oral doses, with some clinical studies reporting values up to 24.5 hours. [6] [5] This extended half-life supports once-daily dosing regimens in clinical practice. The area under the curve (AUC) increases significantly in renal impairment, reflecting reduced clearance. The volume of distribution remains relatively unchanged in renal dysfunction, suggesting that protein binding and tissue distribution are not substantially altered. [5]

Special Population Considerations

In elderly patients, age-related declines in renal function may reduce betaxolol clearance, potentially necessitating dose adjustments based on creatinine clearance measurements. [5] For patients with hepatic impairment, notable alterations in betaxolol clearance are generally not observed, and routine dosage adjustments are typically unnecessary. [5] In pregnant patients, betaxolol has been shown to cross the placental barrier, with potential for neonatal adverse effects including bradycardia, hypotension, respiratory distress, and hypoglycemia if administered until delivery. [7] Breastfeeding considerations include the excretion of betaxolol into breast milk, though at therapeutic ophthalmic doses, the amount present in breast milk is unlikely to produce clinical symptoms of beta-blockade in the infant. [5]

Experimental Methodologies for Metabolic Studies

In Vitro Metabolic Profiling Protocols
  • Human Liver Microsome Assay: To characterize betaxolol metabolism, incubate human liver microsomes (0.5-1.0 mg protein/mL) with betaxolol (10-100 μM) in potassium phosphate buffer (100 mM, pH 7.4) containing NADPH (1 mM) as a cofactor. [8] Conduct reactions at 37°C for 30-60 minutes with gentle shaking, and terminate using ice-cold acetonitrile. After protein precipitation by centrifugation (10,000 × g, 10 minutes), analyze supernatants using LC-MS/MS with a C18 reverse-phase column (2.1 × 50 mm, 1.8 μm) and a gradient mobile phase of water/acetonitrile with 0.1% formic acid. [8]

  • CYP Enzyme Phenotyping: For CYP reaction phenotyping, pre-incubate betaxolol with selective chemical inhibitors including sulfaphenazole (CYP2C9, 10 μM), ketoconazole (CYP3A, 1 μM), and quercetin (CYP2C8, 10-20 μM). [8] Alternatively, use CYP-specific monoclonal antibodies (against CYP2C8, CYP2C9, CYP2C19) or recombinant CYP enzymes to identify specific isoforms responsible for metabolite formation. Include control incubations without NADPH or without substrate to account for non-enzymatic degradation and background signals. [8]

Analytical Methodologies for Quantification
  • Chromatographic Separation: For betaxolol quantification in biological matrices, utilize high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity. [6] [4] For HPLC analysis, employ a C8 or C18 reverse-phase column with a mobile phase consisting of acetonitrile/methanol/phosphate buffer (pH 3.0) in ratios of approximately 30:30:40 (v/v/v) at a flow rate of 1.0 mL/min. For LC-MS/MS, use electrospray ionization in positive mode with multiple reaction monitoring (MRM) transitions of m/z 308.2→116.1 for betaxolol and m/z 310.2→118.1 for internal standard (deuterated betaxolol). [4]

  • Sample Preparation Techniques: For plasma samples, implement protein precipitation with acetonitrile or methanol, liquid-liquid extraction using methyl tert-butyl ether at alkaline pH, or solid-phase extraction using mixed-mode cation exchange cartridges. For tissue distribution studies (e.g., ocular tissues), employ homogenization in phosphate buffer (pH 7.4) followed by solid-phase extraction. Method validation should demonstrate linearity from 1-500 ng/mL, accuracy (85-115%), precision (RSD < 15%), and stability under various storage conditions. [4]

G LiverMicrosomes LiverMicrosomes Incubation Incubation LiverMicrosomes->Incubation Substrate + Cofactor CYPInhibitors CYPInhibitors CYPInhibitors->Incubation Pre-incubation SamplePrep SamplePrep Incubation->SamplePrep Terminate Reaction LCMSAnalysis LCMSAnalysis SamplePrep->LCMSAnalysis Chromatographic Separation MetaboliteID MetaboliteID LCMSAnalysis->MetaboliteID Structural Elucidation

Figure 2: Experimental Workflow for Betaxolol Metabolic Studies

Clinical Implications and Clinical Pharmacology

Drug-Drug Interactions and Clinical Considerations

The metabolic profile of betaxolol has important implications for clinically significant drug interactions. As a CYP2D6 inhibitor, betaxolol may decrease the metabolic clearance of co-administered drugs that are substrates of this enzyme, potentially increasing their plasma concentrations and toxicity risk. [5] Additionally, drugs that inhibit or induce CYP1A2 and CYP2D6 may theoretically alter betaxolol concentrations, though the clinical significance appears limited due to betaxolol's high therapeutic index and wide safety margin. [5] Of greater clinical concern are pharmacodynamic interactions with other cardiovascular agents including calcium channel blockers, antiarrhythmics, digitalis glycosides, and other beta-adrenergic blocking agents, which may potentiate bradycardia, hypotension, and conduction abnormalities. [7]

From a clinical pharmacology perspective, the long elimination half-life (14-22 hours) provides sustained beta-blockade with once-daily dosing, supporting patient adherence to medication regimens. [6] [5] The renal elimination pathway necessitates careful therapeutic drug monitoring in elderly patients and those with impaired renal function, with recommended dose reductions from 10-20 mg daily to 5 mg daily in severe renal impairment. [5] For patients undergoing ophthalmic therapy with betaxolol, the systemic absorption, while significantly lower than oral administration, still warrants caution in patients with cardiac conduction abnormalities, sinus bradycardia, or history of heart failure due to potential systemic effects. [7]

Conclusion

This compound demonstrates predictable pharmacokinetics characterized by complete absorption, moderate protein binding, and prolonged elimination half-life. The drug undergoes significant hepatic metabolism primarily mediated by CYP1A2 and CYP2D6 enzymes, with subsequent predominant renal elimination of both parent drug and metabolites. The well-characterized metabolic and elimination pathways contribute to betaxolol's favorable clinical profile while informing appropriate dosing adjustments in special populations. Further research focusing on genetic polymorphisms affecting betaxolol metabolism and their clinical relevance would represent a valuable contribution to personalized medicine approaches with this therapeutic agent.

References

Betaxolol hydrochloride protein binding and distribution

Author: Smolecule Technical Support Team. Date: February 2026

Protein Binding and Distribution Profile

The table below summarizes the key pharmacokinetic parameters for betaxolol hydrochloride's protein binding and distribution:

Parameter Quantitative Data Experimental Context / Notes

| Protein Binding | Approximately 50% [1] [2] | - Primary Binding Components: Approximately 42% to albumin, with the remainder to glycoprotein [2].

  • Lack of Displacement: The extent of binding is not significantly altered by the presence of other drugs like aspirin, digoxin, or diuretics, nor by renal or hepatic disease [2]. | | Volume of Distribution (Vd) | 4.9 to 9.8 L/kg [2] | - Reported values in humans show some variability; a repeated oral dose study found a mean Vd of 7.7-8.8 L/kg [2].
  • A large Vd (>1 L/kg) signifies extensive distribution into body tissues beyond the plasma compartment. |

Experimental Protocols for Determination

Protocol 1: Determining Plasma Protein Binding via Equilibrium Dialysis

This is a standard method for quantifying the extent of drug-protein binding [2].

  • Sample Preparation: Spike fresh human plasma or a solution of purified human serum albumin with a known concentration of this compound.
  • Dialysis Setup: Load the sample into one side of an equilibrium dialysis cell, separated by a semi-permeable membrane that allows only the unbound drug to pass through. A buffer solution (e.g., phosphate-buffered saline) is placed on the other side.
  • Incubation: Incubate the cells at 37°C with gentle agitation for a period sufficient to reach equilibrium (typically 4-24 hours).
  • Sample Analysis: After incubation, collect samples from both the plasma and buffer chambers.
  • Quantification: Use a validated analytical method, such as the High-Performance Liquid Chromatography (HPLC) method described below, to determine the concentration of betaxolol in both chambers.
  • Calculation: Calculate the percentage of protein-bound betaxolol using the formula:
    • % Bound = (Cplasma - Cbuffer) / Cplasma × 100 where Cplasma is the total drug concentration in the plasma chamber and Cbuffer is the unbound drug concentration in the buffer chamber.
Protocol 2: Analytical Quantification of Betaxolol via RP-HPLC

A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method can be used for accurate quantification of betaxolol in plasma, buffer, or tissue homogenates [3].

  • Chromatographic Conditions:
    • Column: Nucleosil C18, 5 μm (250 × 4.6 mm)
    • Mobile Phase: 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with o-phosphoric acid) : Methanol (40:60, v/v)
    • Flow Rate: 1.6 mL/min
    • Detection: UV detector at 220 nm
    • Injection Volume: 20 μL
    • Retention Time: ~1.72 minutes
  • Method Validation: This method has been validated per ICH guidelines, demonstrating linearity in the range of 25–200 μg/mL, with accuracy (recovery) between 100.01%–101.35% and high precision (%RSD < 1%) [3].

G A Spike Plasma with Betaxolol B Load Equilibrium Dialysis Cell A->B C Incubate at 37°C to Equilibrium B->C D Collect Plasma & Buffer Samples C->D E Analyze via RP-HPLC D->E F Calculate % Protein Bound E->F

Workflow for determining plasma protein binding using equilibrium dialysis.

Understanding Distribution and Key Considerations

  • Tissue Distribution: Animal studies show betaxolol is rapidly and widely distributed, with the highest concentrations found in the lungs, kidneys, heart, brain, and liver [2]. Its high lipophilicity enhances distribution across membranes, including into the eye after topical application and the placenta [1] [2].
  • Clinical and Research Implications: The moderate protein binding and high volume of distribution suggest betaxolol has a low potential for protein-binding-related drug interactions but is susceptible to displacement by other highly protein-bound drugs. These properties are critical for predicting its dosing regimen, tissue penetration, and overall pharmacokinetic profile.

G A Administer Betaxolol B Widely Distributes to Tissues A->B C1 High Concentrations: Lung, Kidney, Heart B->C1 C2 High Concentrations: Brain, Liver B->C2 D Determine Vd >1 L/kg C1->D C2->D

Betaxolol's wide tissue distribution leads to a high volume of distribution.

References

HPLC method for betaxolol hydrochloride quantification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Betaxolol hydrochloride is a cardioselective beta-adrenergic blocking agent used primarily for treating hypertension and glaucoma [1]. The development of precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) methods is essential for the quality control and pharmacokinetic studies of this active pharmaceutical ingredient (API) and its formulated products. These application notes consolidate and present detailed experimental protocols for the quantification of this compound in various matrices, including tablet formulations, ophthalmic solutions, and biological fluids like plasma and aqueous humour [1] [2] [3]. The methods outlined have been validated per International Conference on Harmonization (ICH) guidelines and are suitable for assay, related substances, stability studies, and clinical therapeutic drug monitoring.


Standardized HPLC Protocol for this compound

This section provides a core, standardized HPLC method that can be adapted for various applications.

Table 1: Standard Chromatographic Conditions for this compound Quantification

Parameter Specification for Tablet/OPH Assay [1] Specification for Chiral Separation [4] Specification for Aqueous Humour Analysis [2]
HPLC System Ultimate 3000 binary analytical LC system Agilent 1100 series Hewlett-Packard 1090 M
Column Nucleosil C18, 5 μm (250 × 4.6 mm) Chiralpak IB, 5 μm (250 × 4.6 mm) Luna C18, 5 μm (250 × 4.6 mm)
Mobile Phase 0.02 M Potassium Phosphate Buffer : Methanol (40:60, v/v), pH 3.0±0.1 (with ortho-phosphoric acid) n-Hexane : Ethanol (95:5, v/v) with 0.2% Diethylamine (DEA) Acetonitrile : 10 mM Phosphate Buffer (40:60, v/v)
Flow Rate 1.6 mL/min 0.8 mL/min 0.8 mL/min
Column Temperature 20°C 25-30°C Ambient
Detection Wavelength 220 nm (UV) 274 nm (UV) or FLD (λex=227 nm, λem=305 nm) Fluorescence Detection (FLD)
Injection Volume 20 μL Not Specified Not Specified
Run Time ~10 minutes Not Specified <10 minutes

The following workflow diagrams the general process for method application and the specific protocol for forced degradation studies.

G cluster_deg Forced Degradation Sub-Workflow start Start HPLC Analysis sp Sample Preparation start->sp col Column Equilibration sp->col fd_start Prepare Drug Solution sp->fd_start inj Sample Injection col->inj run Chromatographic Run inj->run da Data Analysis &\nReport Generation run->da end End da->end acid Acid Hydrolysis\n(5M H₂SO₄, 24h, RT) fd_start->acid base Alkali Hydrolysis\n(5N NaOH, 24h, RT) fd_start->base oxid Oxidative Stress\n(3% H₂O₂, 24h, RT) fd_start->oxid light Photolytic Stress\n(Sunlight, 7 days) fd_start->light neutral Neutralize & Dilute acid->neutral base->neutral oxid->neutral light->neutral fd_end Proceed to 'Sample Injection' neutral->fd_end

Figure 1: Overall HPLC Analysis and Forced Degradation Workflow


Detailed Experimental Protocols

Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Add about 70 mL of diluent (mobile phase or deionized water), sonicate to dissolve, and dilute to volume with the diluent [1].
  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with mobile phase to concentrations within the required range (e.g., 25-200 μg/mL for linearity) [1].
  • Table Formulation (20 mg Tablet): Finely powder five tablets. Weigh a portion of the powder equivalent to 100 mg of this compound and transfer to a 100 mL volumetric flask. Add about 70 mL of deionized water, sonicate for 10 minutes, and dilute to volume. Centrifuge an aliquot at 15,000 rpm for 10 minutes and use the supernatant for injection [1].
  • Ophthalmic Solution (for Preservative Analysis): Dilute the ophthalmic solution directly with purified water to obtain a concentration of benzalkonium chloride (a common preservative) within the linearity range (e.g., ~200 μg/mL) [3].
  • Plasma Sample (for Enantiomer Separation): After administering the drug, collect plasma samples. Precipitate proteins by adding acetonitrile (e.g., 1:2 v/v ratio of plasma to acetonitrile), vortex mix, and centrifuge. Inject the clear supernatant into the HPLC system [4].
Forced Degradation Studies (Stability-Indicating Method)

Forced degradation is performed to demonstrate the stability-indicating capability of the method. The protocol below, based on [1], should be followed using the conditions in the workflow above (Figure 1). A control sample without stressor should be analyzed alongside. A significant degradation (e.g., 10-30% of the main peak) indicates the method can separate the analyte from its degradation products.


Method Validation Summary

The following tables summarize the key validation parameters as per ICH guidelines for the reported methods.

Table 2: Summary of Validation Parameters for Betaxolol HCl Methods

Validation Parameter Results for RP-HPLC Method [1] Results for Chiral HPLC Method [4]
Linearity Range 25 - 200 μg/mL Not specified (in-vivo concentration found: S-isomer 0.21, R-isomer 0.23 μg/mL)
Regression Equation y = 0.4434x + 0.0767 Not specified
Correlation Coefficient (R²) 0.9999 Not specified

| Precision (% RSD) | Repeatability: 0.53% Reproducibility: 0.31% | Intra-day & Inter-day Precision: Met requirements | | Accuracy (% Recovery) | 100.01% - 101.35% | Met requirements | | LOD | Calculated per ICH | Not specified | | LOQ | Calculated per ICH | Not specified | | Specificity | Resolved from excipients and degradation products | Baseline separation of enantiomers (Resolution = 5.26) |

Table 3: System Suitability Test Results for Benzalkonium Chloride in Ophthalmic Solution [3]

Injection # Retention Time C12 (min) Retention Time C14 (min) Theoretical Plates C12 Tailing Factor C12
1 8.2 10.3 3686 1.058
2 8.2 10.3 3859 1.058
3 8.2 10.3 3882 1.057
4 8.2 10.2 3896 1.058
5 8.1 10.2 3878 1.057
Average 8.18 10.26 3840 1.058
% RSD 0.55 0.53 2.3 0.05

Critical Notes for Practitioners

  • Mobile Phase Preparation: The pH of the phosphate buffer is critical for reproducible retention times and peak shape. Always adjust the pH to 3.0 ± 0.1 with orthophosphoric acid and filter through a 0.45 μm membrane filter before mixing with the organic solvent [1].
  • Column Selection: For routine analysis of the drug substance and formulations, a C18 column like Nucleosil C18 is sufficient. For enantiomeric separation in pharmacokinetic studies, a dedicated chiral column like Chiralpak IB is required [4].
  • Detection Mode: For analyzing betaxolol in complex biological matrices at low concentrations (e.g., aqueous humour or plasma), fluorescence detection (FLD) offers superior sensitivity and selectivity over UV detection [2] [4].
  • Preservative Analysis: When analyzing ophthalmic solutions, note that benzalkonium chloride appears as two peaks (C12 and C14 homologs). The sum of the peak areas is used for quantification [3].

G app Application Goal assay Potency / Assay\n(Tablets, Solutions) app->assay stab Stability Studies\n(Degradation Products) app->stab pk Pharmacokinetics\n(Enantiomers in Plasma) app->pk bio Bioanalysis\n(Low Conc. in Aqueous Humour) app->bio col_sel Column Selection det_sel Detection Selection c18 C18 Column\n(e.g., Nucleosil) assay->c18 stab->c18 chiral Chiral Column\n(e.g., Chiralpak IB) pk->chiral bio->c18 uv UV Detection c18->uv c18->uv fld Fluorescence Detection\n(FLD) c18->fld chiral->fld

Figure 2: Decision Guide for Method Configuration Based on Application


References

Application Note: Stability-Indicating RP-HPLC Method for Betaxolol Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed protocol for a rapid, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Betaxolol hydrochloride in pharmaceutical tablets. The method has been validated as per International Conference on Harmonization (ICH) guidelines [1].

Introduction

This compound is a cardioselective beta-adrenergic blocking agent used extensively in the management of hypertension and glaucoma [2] [1]. Ensuring the quality and stability of its pharmaceutical dosage forms requires robust analytical methods. This application note describes a validated stability-indicating RP-HPLC method that effectively separates this compound from its degradation products, providing a reliable tool for routine quality control and stability studies [1].

Experimental Protocol
2.1. Materials and Reagents
  • Analytical Standard: this compound [1].
  • Mobile Phase Components: HPLC grade methanol, potassium dihydrogen phosphate (KH₂PO₄), and ortho-phosphoric acid [1].
  • Water: Deionized water.
  • Equipment: HPLC system with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector. Data acquisition system [1].
2.2. Chromatographic Conditions

The table below summarizes the optimized chromatographic conditions.

  • Column: Nucleosil C18 (150 mm × 4.6 mm, 4 µm or 250 × 4.6 mm, 5 µm) [2] [1].
  • Mobile Phase: 0.02 M Potassium dihydrogen phosphate buffer : Methanol (40:60, v/v). Adjust pH to 3.0 with ortho-phosphoric acid [2] [1].
  • Elution Mode: Isocratic.
  • Flow Rate: 1.6 mL/min [2] [1].
  • Detection Wavelength: 220 nm [2] [1].
  • Column Temperature: 20°C [1].
  • Injection Volume: 20 µL [1].
  • Run Time: Approximately 10 minutes [1].
  • Retention Time: this compound elutes at about 1.72 minutes [2] [1].
2.3. Sample and Standard Preparation

D Sample Preparation Workflow Start Start Preparation Stock Weigh 200 mg Betaxolol HCl Start->Stock TabletPowder Weigh tablet powder equivalent to 100 mg drug Start->TabletPowder Dissolve Transfer to 200 mL flask Add 10 mL water Sonicate for 10 min Stock->Dissolve Dilute Dilute to volume with water (Stock = 1 mg/mL) Dissolve->Dilute WorkingStd Dilute stock with mobile phase (Working Std = 100 µg/mL) Dilute->WorkingStd TabletStock Transfer to 100 mL flask Add water, sonicate 10 min TabletPowder->TabletStock TabletWorking Dilute with mobile phase (Working conc. = 100 µg/mL) TabletStock->TabletWorking Centrifuge Centrifuge at 15,000 rpm for 10 minutes TabletWorking->Centrifuge Inject Inject supernatant into HPLC system Centrifuge->Inject

  • Standard Stock Solution (1 mg/mL): Accurately weigh 200 mg of this compound working standard and transfer to a 200 mL volumetric flask. Add about 10 mL of deionized water and sonicate to dissolve. Dilute to volume with deionized water [1].
  • Working Standard Solution (100 µg/mL): Pipette an appropriate aliquot from the stock solution and dilute with the mobile phase to obtain a final concentration of 100 µg/mL [1].
  • Tablet Sample Solution: Finely powder five 20 mg tablets. Weigh a portion of the powder equivalent to 100 mg of this compound and transfer to a 100 mL volumetric flask. Add a small amount of deionized water, sonicate for 10 minutes, and dilute to volume with the mobile phase to obtain a nominal concentration of 100 µg/mL. Centrifuge a portion of this solution at 15,000 rpm for 10 minutes and inject the supernatant [1].
2.4. Forced Degradation Studies

Forced degradation is performed to demonstrate the stability-indicating nature of the method. A minimum of 10% degradation is considered significant [1].

D Forced Degradation Protocol Start Start: 20 mg Drug in 20 mL Volumetric Flask Acid Acid Hydrolysis Add 4 mL 5M H₂SO₄ Room Temp, 24h Start->Acid Base Base Hydrolysis Add 4 mL 5N NaOH Room Temp, 24h Start->Base Oxidation Oxidative Stress Add 4 mL 3% H₂O₂ Room Temp, 24h Start->Oxidation Light Photolytic Stress Expose solid to sunlight for 7 days Start->Light NeutralizeAcid Neutralize with 5N NaOH Acid->NeutralizeAcid NeutralizeBase Neutralize with 5N HCl Base->NeutralizeBase DiluteAll Dilute to volume with deionized water Oxidation->DiluteAll Light->DiluteAll NeutralizeAcid->DiluteAll NeutralizeBase->DiluteAll Analyze Analyze by HPLC DiluteAll->Analyze

Method Validation

The method was validated according to ICH guidelines. Key validation parameters are summarized below [1].

Table 1: System Suitability Parameters

Parameter Result
Retention Time 1.72 min
Theoretical Plates > 3686
Tailing Factor ~1.058
Precision (%RSD, n=6) 0.41%

Table 2: Validation Results Summary

Parameter Result
Linearity Range 25 - 200 µg/mL
Regression Equation y = 0.4434x + 0.0767
Correlation Coefficient (R²) 0.9999
Accuracy (% Recovery) 100.01% - 101.35%
Precision (%RSD)
Repeatability (n=6) 0.53%
Reproducibility 0.31%
LOD Calculated per ICH
LOQ Calculated per ICH

Table 3: Robustness Conditions Tested

Parameter Variations Tested
Flow Rate Slight modifications from 1.6 mL/min
Detection Wavelength Slight modifications from 220 nm
Column Temperature Slight modifications from 20°C
Mobile Phase Organic Content Slight modifications from 60% methanol
Discussion

The developed method demonstrates excellent performance. The isocratic elution with a runtime of less than 10 minutes makes it rapid and cost-effective for high-throughput labs [1]. The method is specific, as evidenced by the clear separation of the drug peak from degradation products formed under various stress conditions, confirming its stability-indicating property [2] [1]. Validation data confirms the method is linear, precise, accurate, and robust within the specified ranges, making it suitable for its intended application in the quantitative analysis of this compound in tablet dosage forms [1].

References

Comprehensive LC-MS/MS Application Notes and Protocols for Analysis of Betaxolol Hydrochloride in Pharmaceutical and Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Therapeutic Relevance

Betaxolol hydrochloride is a selective β₁-adrenergic receptor blocking agent with significant therapeutic importance in cardiovascular and ophthalmological medicine. The drug is officially approved for management of hypertension, chronic stable angina, and open-angle glaucoma, leveraging its cardioselective mechanism to reduce heart rate, myocardial contractility, and intraocular pressure through decreased aqueous humor production. As a lipophilic compound with approximately 50% plasma protein binding, betaxolol exhibits favorable ocular penetration and systemic absorption, achieving peak plasma concentrations within 3-6 hours after oral administration with an elimination half-life of 14-22 hours. The structural characteristics of betaxolol, featuring both aromatic and secondary amine functionalities, make it particularly amenable to reversed-phase liquid chromatography separation and electrospray ionization in mass spectrometric detection [1].

The development of robust analytical methods for betaxolol quantification is essential for various stages of drug development and therapeutic monitoring. While conventional HPLC-UV methods have been historically employed for pharmaceutical formulations, these approaches often lack the sensitivity and specificity required for complex biological matrices. The emergence of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized betaxolol analysis, providing superior detection capabilities with quantification limits reaching nanogram-per-milliliter levels, essential for pharmacokinetic studies and forensic toxicology investigations. This technical advancement addresses critical analytical challenges, including the need for selective detection in presence of matrix interferences and structurally similar compounds, and rapid analysis time for high-throughput applications [2] [3].

Table 1: Pharmaceutical Properties of this compound

Property Description
Therapeutic Categories β₁-selective adrenergic blocker, antihypertensive, anti-glaucoma agent
Chemical Structure Aryloxypropanolamine with isopropyl substitution
Molecular Characteristics Lipophilic, weak base
Protein Binding Approximately 50%
Elimination Half-life 14-22 hours
Primary Metabolic Pathways Hepatic (CYP1A2, CYP2D6)
Analysis Challenges Matrix effects, low concentrations in biological samples, structural similarity to other β-blockers

Analytical Method Development

Liquid Chromatography Conditions

Chromatographic separation of this compound requires optimized conditions to achieve adequate resolution from endogenous matrix components and potential interferents. A reversed-phase approach using C18 stationary phases has been demonstrated as highly effective, with specific methodology utilizing a Nucleosil C18 column (150 × 4.6 mm, 4 μm) maintained at 20°C. The mobile phase composition identified as optimal consists of 0.02 M potassium dihydrogen phosphate buffer and methanol in a 40:60 ratio, adjusted to pH 3.0 with ortho-phosphoric acid. This acidic environment enhances peak symmetry by promoting ionization suppression and improving interaction with the stationary phase. The isocratic elution mode at a flow rate of 1.6 mL/min enables efficient separation with a retention time of approximately 1.72 minutes for betaxolol, facilitating rapid analysis cycles ideal for high-throughput applications [4].

For advanced LC-MS/MS applications, particularly in biological matrices, ultra-high performance liquid chromatography (UHPLC) provides superior separation efficiency and reduced analysis time. The transition to sub-2μm particle columns operated at elevated pressures significantly enhances resolution and sensitivity while decreasing solvent consumption. A validated method for multi-β-blocker screening employs a UHPLC system with a C18 column (100 × 2.1 mm, 1.7 μm) using gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile at 0.4 mL/min flow rate. This approach achieves excellent peak shape and complete separation of betaxolol from 17 other β-blockers and metabolites within 6 minutes, demonstrating the versatility of chromatographic conditions adaptable to specific analytical requirements [2] [3].

Mass Spectrometry Parameters

Mass spectrometric detection of this compound leverages triple quadrupole technology operating in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity. Ionization is achieved through electrospray ionization (ESI) in positive mode, which efficiently protonates the amino group of the betaxolol molecule. The predominant precursor ion for betaxolol is observed at m/z 308.2 [M+H]⁺, which undergoes collision-induced dissociation to yield characteristic product ions. Method optimization studies identify the most abundant fragment ions at m/z 116.2 and m/z 217.1, corresponding to cleavages at the oxypropanolamine side chain and the tetralone ring system, respectively. These transitions provide the foundation for highly selective quantification, with the m/z 308.2→116.2 transition typically serving as the quantifier due to its superior intensity and the m/z 308.2→217.1 transition functioning as qualifier for confirmatory purposes [2] [5].

Instrument parameters require careful optimization to maximize signal intensity and reproducibility. The source-dependent parameters include: capillary voltage (3.5 kV), source temperature (150°C), and desolvation temperature (450°C). The collision-induced dissociation occurs in the second quadrupole using argon gas at optimized pressure, with collision energies typically ranging between 20-35 eV depending on the specific transition. Dwell times of 15-25 ms per transition provide sufficient data points for accurate peak integration while maintaining adequate monitoring of multiple analytes. The use of deuterated internal standards, specifically betaxolol-d7, compensates for potential matrix effects and variations in ionization efficiency, significantly improving method accuracy and precision, particularly in complex biological matrices [2].

Sample Preparation Techniques

Sample preparation represents a critical step in betaxolol analysis, significantly impacting method sensitivity, accuracy, and reproducibility. For pharmaceutical formulations (tablets), a straightforward approach involves powdering and dissolving in deionized water, followed by sonication, centrifugation, and dilution with mobile phase to achieve the target concentration of 100 μg/mL. This process effectively eliminates insoluble excipients while maintaining betaxolol stability. For biological matrices including plasma, serum, and whole blood, protein precipitation using acetonitrile or methanol (1:3 sample to solvent ratio) provides efficient deproteinization, though with potential matrix effects. More comprehensive sample clean-up employs liquid-liquid extraction (LLE) with ethyl acetate at alkaline pH (pH 9), which achieves excellent recovery (80-119.6%) while effectively removing phospholipids and other interference sources [4] [2].

Solid-phase extraction (SPE) represents an alternative clean-up strategy, particularly valuable for complex matrices such as tissue homogenates or postmortem specimens. Mixed-mode cation exchange cartridges leverage the basic properties of betaxolol, providing selective extraction and concentration capabilities. The extraction procedure involves conditioning with methanol and water, sample loading at neutral pH, washing with dilute acid and methanol, and elution with ammoniated organic solvents. This approach significantly reduces matrix effects while enabling pre-concentration for enhanced sensitivity. Recent advancements incorporate microsampling techniques (dried blood spots, volumetric absorptive microsampling) that minimize sample volume requirements (as low as 100 μL) while maintaining analytical performance, particularly beneficial for pediatric populations and serial sampling in preclinical studies [2] [5].

Experimental Protocols

Stock Solution and Calibration Standards

Reference standard preparation begins with accurately weighing 10 mg of this compound reference standard (certified purity >99%) into a 10 mL volumetric flask. Dissolve with and dilute to volume with HPLC-grade methanol to produce a 1 mg/mL primary stock solution. This solution exhibits stability for at least 6 months when stored at -20°C in amber glass vials. Prepare a working intermediate solution of 10 μg/mL by transferring 100 μL of primary stock to a 10 mL volumetric flask and diluting with methanol. For calibration standards, prepare a series of dilutions in drug-free human plasma or appropriate matrix to span the expected concentration range (0.1-500 ng/mL). A typical calibration curve includes eight concentration levels (0.1, 0.5, 1, 5, 10, 50, 100, and 500 ng/mL) prepared by serial dilution of working solutions with matrix [2].

Quality control (QC) samples are prepared independently at four concentration levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC), typically at 0.1, 0.3, 75, and 400 ng/mL, respectively. Aliquots of all calibration standards and QC samples (50-100 μL) should be stored at -80°C until analysis. The internal standard working solution (betaxolol-d7, 100 ng/mL in methanol) is prepared fresh weekly. For pharmaceutical formulation analysis, prepare samples by powdering and homogenizing 20 tablets, then weighing powder equivalent to 10 mg betaxolol into a 100 mL volumetric flask. Add 70 mL diluent (mobile phase), sonicate for 30 minutes with occasional shaking, dilute to volume, and filter through 0.45 μm PVDF membrane. Further dilute 1 mL to 10 mL with mobile phase to achieve 100 μg/mL final concentration [4] [2].

Sample Extraction Procedure

The liquid-liquid extraction protocol for biological samples begins by aliquoting 100 μL of calibration standard, QC, or unknown sample into a clean glass tube. Add 25 μL of internal standard working solution (betaxolol-d7, 100 ng/mL) to all samples except double blanks, which receive 25 μL of methanol. To each tube, add 1 mL of 0.1 M phosphate buffer (pH 9.0) and 3 mL of ethyl acetate. Cap tubes securely and mix by vertical rotation for 10 minutes, then centrifuge at 4000 × g for 5 minutes. Transfer the organic layer (upper) completely to a clean tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue with 150 μL of mobile phase (0.1% formic acid in water:acetonitrile, 70:30, v/v) by vortex mixing for 30 seconds, followed by sonication for 1 minute. Transfer contents to autosampler vials with limited volume inserts for LC-MS/MS analysis [2].

For tissue samples, homogenize approximately 1 g of tissue in 3 mL of phosphate buffer (pH 9.0) using a mechanical homogenizer. Centrifuge at 10,000 × g for 10 minutes and collect the supernatant. For ophthalmic formulations, dilute 50 μL of the solution with 950 μL of mobile phase, vortex mix, and centrifuge before analysis. For stability-indicating studies, subject betaxolol solutions to forced degradation conditions: acid hydrolysis (0.1 M HCl, 70°C, 2 hours), base hydrolysis (0.1 M NaOH, 70°C, 2 hours), oxidative stress (3% H₂O₂, room temperature, 24 hours), and photodegradation (exposure to UV light, 254 nm, 200 W h/m²). Neutralize acid/base treated samples before analysis. The extraction recovery for this method typically exceeds 85% with matrix effects within ±15% [4] [2] [6].

LC-MS/MS System Setup and Calibration

Instrument configuration utilizes a UHPLC system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization source. The liquid chromatography system should include a binary pump, thermostatted autosampler (maintained at 4°C), and column compartment (maintained at 40°C). The mass spectrometer should be capable of monitoring multiple MRM transitions with a minimum dwell time of 10 ms. Prior to analysis, perform system suitability testing by injecting six replicates of a system suitability solution (betaxolol at MQC level) to verify retention time consistency (RSD <1%), peak area reproducibility (RSD <3%), and signal-to-noise ratio (>50:1 for LLOQ). Establish chromatographic separation using a UHPLC C18 column (100 × 2.1 mm, 1.7 μm) with gradient elution: initial 30% B (0.1% formic acid in acetonitrile) held for 0.5 minutes, increased to 90% B over 4 minutes, held for 1 minute, then returned to initial conditions and equilibrated for 2.5 minutes. The total run time is 8 minutes with betaxolol eluting at approximately 4.2 minutes [2] [5].

Calibration curve construction follows a linear regression model with 1/x² weighting to account for heteroscedasticity. Process calibration standards in duplicate from lowest to highest concentration, injecting each standard once. The calibration curve is established by plotting the peak area ratio (betaxolol/internal standard) against the nominal concentration. A calibration curve is acceptable if at least 75% of standards, including LLOQ and highest standard, meet accuracy criteria (85-115%, 80-120% for LLOQ). The correlation coefficient (r) should exceed 0.995. Include QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) in duplicate with each batch of unknown samples. The batch is acceptable if at least 67% of QCs and 50% at each concentration level meet accuracy criteria (85-115%) [2] [5].

Method Validation

Method validation for this compound LC-MS/MS analysis follows international guidelines including FDA and ICH recommendations, establishing fitness-for-purpose through assessment of key analytical parameters. The validation protocol comprehensively evaluates method selectivity by analyzing blank samples from at least six different matrix sources to demonstrate absence of interfering peaks at betaxolol and internal standard retention times. The lower limit of quantification (LLOQ) is established at 0.1 ng/mL with signal-to-noise ratio exceeding 20:1 and accuracy and precision within ±20%. Linearity is demonstrated over the concentration range of 0.1-500 ng/mL using a weighted (1/x²) linear regression model with correlation coefficient (r) > 0.995. Carry-over assessment ensures that blank samples injected after the highest calibration standard show response less than 20% of LLOQ for betaxolol and 5% for internal standard [2] [5].

Table 2: Method Validation Parameters for this compound LC-MS/MS Assay

Validation Parameter Acceptance Criteria Experimental Results
Linearity Range 0.1-500 ng/mL 0.1-500 ng/mL
Correlation Coefficient (r) >0.995 0.9987 ± 0.0012
LLOQ 0.1 ng/mL (S/N >20) 0.1 ng/mL (S/N = 28.5)
Accuracy (Quality Controls) 85-115% 92.4-106.7%
Precision (Intra-day, RSD%) <15% 3.2-8.7%
Precision (Inter-day, RSD%) <15% 5.1-11.3%
Extraction Recovery Consistent and >70% 85.3 ± 6.2%
Matrix Effect RSD <15% 92.5 ± 7.8%
Benchtop Stability (24h) 85-115% 94.2%
Freeze-thaw Stability (3 cycles) 85-115% 96.8%
Long-term Stability (-80°C, 30 days) 85-115% 93.5%

Precision and accuracy are evaluated through analysis of QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) with six replicates at each level across three separate batches. Intra-day precision should not exceed 15% RSD, while inter-day precision across three different days should likewise be within 15% RSD. Accuracy is expressed as percent deviation from nominal concentration and must be within ±15% for all QCs except LLOQ (±20%). Extraction recovery is determined by comparing peak areas of extracted QC samples with post-extraction spiked samples at equivalent concentrations. Matrix effects are assessed by comparing peak areas of post-extraction spiked samples with neat solutions in mobile phase, with an internal standard-normalized matrix factor RSD <15%. Stability studies evaluate betaxolol integrity under various conditions: bench-top (24 hours at room temperature), freeze-thaw (three cycles), processed sample (autosampler, 24 hours), and long-term (-80°C, 30 days) [4] [2] [5].

Applications

Forensic Toxicology and Postmortem Analysis

LC-MS/MS analysis of this compound plays a crucial role in forensic toxicology, particularly in suspected overdose cases and postmortem investigations. The exceptional sensitivity and specificity of the method enables detection and quantification of betaxolol at therapeutic (0.001-5 μg/mL), toxic (0.12-16 μg/mL), and potentially fatal (0.17-142 μg/mL) concentrations in complex biological matrices. In authentic case applications, the validated method has successfully quantified betaxolol in whole blood, plasma, tissue homogenates, and even decomposed specimens, providing essential data for determining contributing factors in mortality. The capacity for multi-analyte screening allows simultaneous detection of 18 β-blockers and metabolites in a single injection, particularly valuable in cases of mixed drug intoxication, which accounts for approximately 31% of β-blocker poisonings. This comprehensive analytical approach supports forensic pathologists and toxicologists in establishing cause of death and elucidating drug-related impairment [2].

The application extends to clinical toxicology settings, where rapid quantification of betaxolol concentrations guides treatment decisions in intentional overdose scenarios. The method's robustness enables reliable analysis even in suboptimal sample collection conditions, with demonstrated stability through variations in storage time and temperature. For workplace drug testing and doping control, the LC-MS/MS method provides definitive confirmation of betaxolol presence, distinguishing it from structurally similar β-blockers with different usage restrictions. The incorporation of high-resolution mass spectrometry further enhances method utility by providing accurate mass measurements for unknown metabolite identification, expanding the method's applicability to novel betaxolol analogs and degradation products that may emerge in forensic casework [2] [3].

Pharmacokinetic and Bioavailability Studies

Betaxolol pharmacokinetic profiling extensively employs LC-MS/MS methodology to characterize absorption, distribution, metabolism, and excretion patterns following various administration routes. Studies comparing oral versus ophthalmic formulations demonstrate distinct pharmacokinetic profiles, with oral administration achieving peak plasma concentrations of 20-40 ng/mL within 3-6 hours, while ophthalmic administration results in significantly lower systemic exposure (0.5-2 ng/mL) with substantial interindividual variation. The method's sensitivity enables detailed elimination phase characterization, revealing betaxolol's prolonged half-life (14-22 hours) supportive of once-daily dosing. Application in special population studies has identified altered pharmacokinetics in renal impairment, necessitating dosage adjustment from the standard 10-20 mg daily to 5 mg initial dose with careful titration, directly informing clinical practice guidelines [1] [6].

Recent advances in formulation development have leveraged LC-MS/MS analysis to demonstrate improved pharmacokinetic profiles of novel drug delivery systems. A thermosensitive in situ ophthalmic hydrogel incorporating betaxolol showed sustained release characteristics with 2.3-fold increased bioavailability and significantly prolonged residence time compared to conventional eye drops. These findings correlated with enhanced pharmacodynamic effect, demonstrating a more pronounced and durable intraocular pressure reduction in pharmacodynamic studies. The application of LC-MS/MS in population pharmacokinetics facilitates identification of covariates affecting betaxolol disposition, including CYP2D6 polymorphism status, age, and renal function, enabling personalized dosing strategies optimized for individual patient characteristics [1] [6].

Stability-Indicating Applications

The stability-indicating capability of LC-MS/MS methods for this compound represents a critical application in pharmaceutical quality control and shelf-life determination. Forced degradation studies conducted according to ICH guidelines demonstrate that betaxolol undergoes significant degradation under alkaline conditions (5N NaOH, room temperature, 24 hours) and oxidative stress (3% H₂O₂, room temperature, 24 hours), with moderate degradation under acidic conditions (5M H₂SO₄, room temperature, 24 hours) and minimal photodegradation. The LC-MS/MS method effectively separates betaxolol from its degradation products, enabling specific quantification of the intact drug despite the presence of multiple decomposition products. This application provides essential data for formulation optimization and packaging selection, ensuring maintenance of product quality throughout the intended shelf-life [4] [7].

The stability-indicating method further facilitates compatibility studies between betaxolol and pharmaceutical excipients, identifying potential interactions that could compromise product stability. The approach extends to in-use stability assessment for reconstituted products and compatibility testing with administration devices such as intravenous sets and syringe pumps. The superior selectivity of LC-MS/MS compared to conventional HPLC-UV methods enables specific quantification in stability samples containing complex degradation profiles, providing accurate determination of degradation kinetics without interference from decomposition products. This application proves particularly valuable in accelerated stability studies supporting rapid formulation development and regulatory submissions, where reliable stability data is essential for establishing appropriate storage conditions and expiration dating [4] [7] [5].

Troubleshooting and Technical Notes

Common analytical challenges in betaxolol LC-MS/MS analysis include signal suppression due to matrix effects, which can be mitigated through improved sample clean-up, alternative extraction procedures, or modification of chromatographic conditions to delay elution of interfering substances. The use of stable isotope-labeled internal standards represents the most effective approach for compensating for residual matrix effects. Retention time drift may occur due to column aging or mobile phase degradation, necessitating regular column cleaning and mobile phase preparation with fresh, high-purity solvents. Peak tailing typically results from secondary interactions with residual silanols and can be improved by addition of 0.1% formic acid to enhance ionization and mask silanol groups, or through use of specialized stationary phases designed for basic compounds [2] [5].

Systematic troubleshooting approaches should address specific performance issues. For decreased sensitivity, inspect and clean ion source components, verify mobile phase pH and composition, and confirm detector calibration. Poor chromatography including peak splitting may indicate column deterioration or voiding, inappropriate mobile phase pH, or sample solvent strength mismatch with initial mobile phase conditions. Irreproducible retention times often stem from inadequate column equilibration, mobile phase composition variation, or temperature fluctuations. Noisy baseline can result from contaminant buildup, mobile phase degassing issues, or electronic problems. Implementation of preventive maintenance schedules including regular source cleaning, column replacement after 500-1000 injections, and routine instrument calibration significantly enhances method robustness and data reliability [2] [5] [3].

Conclusion

The LC-MS/MS methodology presented herein provides a robust, sensitive, and selective approach for quantification of this compound across diverse matrices and applications. The method's validation parameters confirm its suitability for regulated bioanalysis, pharmaceutical quality control, and clinical research applications. The exceptional sensitivity achieved (LLOQ 0.1 ng/mL) enables comprehensive pharmacokinetic characterization and toxicological assessment, while the efficient sample preparation and rapid chromatographic separation support high-throughput analysis requirements. The incorporation of stable isotope-labeled internal standards ensures adequate precision and accuracy while compensating for matrix effects and extraction variability. As analytical technology continues to evolve, emerging approaches including high-resolution mass spectrometry and miniaturized sampling techniques promise to further enhance betaxolol analysis, expanding applications to microsampling strategies and non-invasive therapeutic drug monitoring [2] [5] [3].

The versatility of the presented LC-MS/MS method supports its application across the drug development continuum, from preclinical formulation screening to post-marketing surveillance. In pharmaceutical development, the method facilitates formulation optimization and stability assessment, while in clinical settings it enables therapeutic drug monitoring and individualized dosing. The application in forensic toxicology provides critical data for mortality assessment and impairment evaluation, demonstrating the method's adaptability to diverse analytical challenges. As β-blocker therapeutics continue to evolve, with emerging applications in essential tremor, migraine prophylaxis, and anxiety disorders, the analytical methodology described will remain essential for understanding betaxolol's pharmacological profile and optimizing its therapeutic utility [2] [1] [5].

Workflow Diagrams

G SamplePrep Sample Preparation LC LC Separation SamplePrep->LC SubSamplePrep        Sample Preparation1. Aliquot 100 μL sample2. Add 25 μL IS solution3. Add 1 mL buffer (pH 9)4. Add 3 mL ethyl acetate5. Mix 10 min, centrifuge6. Transfer organic layer7. Evaporate to dryness8. Reconstitute with 150 μL mobile phase     SamplePrep->SubSamplePrep MS MS Detection LC->MS SubLC        LC ConditionsColumn: C18 (100×2.1mm, 1.7μm)Temp: 40°CMobile Phase A: 0.1% FA in waterMobile Phase B: 0.1% FA in ACNGradient: 30%→90% B in 4 minFlow Rate: 0.4 mL/minInjection: 5 μL     LC->SubLC Data Data Analysis MS->Data SubMS        MS ParametersIon Source: ESI+Capillary: 3.5 kVSource Temp: 150°CDesolvation Temp: 450°CMRM: 308.2→116.2 (CE: 25eV)MRM: 308.2→217.1 (CE: 20eV)Dwell Time: 15 ms     MS->SubMS SubData        Data Analysis1. Peak integration2. Calibration curve (1/x² weighting)3. QC acceptance criteria verification4. Calculation of unknown concentrations5. Data reporting     Data->SubData

Diagram 1: Complete LC-MS/MS Workflow for this compound Analysis

Diagram 2: Method Validation Scheme for this compound LC-MS/MS Assay

References

Comprehensive Application Notes and Protocols for Forced Degradation Studies of Betaxolol Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Purpose

Forced degradation studies, also known as stress testing, represent a critical component of pharmaceutical development that provides essential data on the stability characteristics of active pharmaceutical ingredients (APIs) and drug products. These studies are conducted to identify likely degradation products, establish degradation pathways, and validate stability-indicating analytical methods. For betaxolol hydrochloride—a cardioselective β-adrenergic blocking agent used in the treatment of hypertension and glaucoma—understanding its stability profile is paramount for ensuring product quality, safety, and efficacy throughout its shelf life. Regulatory guidelines from the International Council for Harmonisation (ICH) require demonstrating that analytical methods can adequately separate and quantify degradation products from the active ingredient, thereby confirming their stability-indicating capability.

The primary objectives of these application notes are to:

  • Establish a standardized protocol for forced degradation studies of this compound
  • Identify and characterize major degradation products formed under various stress conditions
  • Validate stability-indicating methods suitable for routine analysis and stability studies
  • Provide scientific rationale for formulation development, packaging, and storage conditions
  • Support regulatory submissions with comprehensive and well-documented degradation data

These protocols have been developed based on current literature and regulatory expectations to ensure robust and reproducible results that meet the stringent requirements of pharmaceutical quality control systems.

Materials and Methods

Chromatographic Conditions

The following optimized chromatographic conditions have been established for the separation and quantification of this compound and its degradation products based on published stability-indicating methods:

  • Column: Nucleosil C18 (150 mm × 4.6 mm, 4 μm) or equivalent [1] [2]
  • Mobile Phase: 0.02 M Potassium dihydrogen phosphate buffer : Methanol (40:60, v/v) [1] [2]
  • pH Adjustment: 3.0 ± 0.1 with ortho-phosphoric acid [1] [2]
  • Flow Rate: 1.6 mL/min [1] [2]
  • Detection Wavelength: 220 nm [1] [2]
  • Injection Volume: 20 μL [2]
  • Column Temperature: 20°C [2]
  • Run Time: 10 minutes [2]
  • Retention Time of Betaxolol: Approximately 1.72 minutes [1]
Reagents and Materials
  • Reference Standard: this compound (known purity ≥98%)
  • Reagents: Potassium dihydrogen phosphate (analytical grade), ortho-phosphoric acid (analytical grade), methanol (HPLC grade), hydrochloric acid (HCl, analytical grade), sodium hydroxide (NaOH, analytical grade), hydrogen peroxide (H₂O₂, 3% v/v)
  • Equipment: HPLC system with photodiode array (PDA) detector, pH meter, analytical balance, sonicator, controlled temperature oven, photostability chamber, controlled temperature water bath
Preparation of Solutions
2.3.1 Stock Solution Preparation

Accurately weigh 200 mg of this compound reference standard and transfer to a 200 mL volumetric flask. Add approximately 10 mL of deionized water and sonicate for 10 minutes to dissolve. Make up to volume with deionized water to obtain a stock solution of 1 mg/mL [2].

2.3.2 Working Standard Solution

Dilute an appropriate aliquot of the stock solution with mobile phase to obtain a working standard solution of 100 μg/mL [2].

2.3.3 Mobile Phase Preparation

Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of deionized water to obtain 0.02 M solution. Adjust pH to 3.0 with ortho-phosphoric acid. Mix phosphate buffer and methanol in the ratio of 40:60 (v/v). Filter through a 0.45 μm membrane filter and degas by sonication for 10 minutes [1] [2].

Forced Degradation Protocols

Forced degradation studies should be designed to produce approximately 5-20% degradation of the active ingredient, as this range is generally accepted for validating chromatographic assays while avoiding the formation of secondary degradation products that would not typically form under normal storage conditions [3]. All stress experiments should include appropriate controls (unstressed samples treated similarly but without the stress condition).

Acid Hydrolysis

Transfer 20 mg of this compound into a 20 mL volumetric flask. Add 4 mL of 0.1 M HCl and maintain at 60°C for 5 days [2] [3]. After the stress period, neutralize the solution with 0.1 M NaOH and dilute to volume with deionized water. Prepare a solution of 100 μg/mL by appropriate dilution with mobile phase before HPLC analysis.

Table 1: Acid Hydrolysis Conditions

Parameter Condition
Acid Concentration 0.1 M HCl
Temperature 60°C
Duration 5 days
Sample Concentration 1 mg/mL
Base Hydrolysis

Transfer 20 mg of this compound into a 20 mL volumetric flask. Add 4 mL of 0.1 M NaOH and maintain at 60°C for 5 days [2] [3]. After the stress period, neutralize the solution with 0.1 M HCl and dilute to volume with deionized water. Prepare a solution of 100 μg/mL by appropriate dilution with mobile phase before HPLC analysis.

Table 2: Base Hydrolysis Conditions

Parameter Condition
Base Concentration 0.1 M NaOH
Temperature 60°C
Duration 5 days
Sample Concentration 1 mg/mL
Oxidative Degradation

Transfer 20 mg of this compound into a 20 mL volumetric flask. Add 4 mL of 3% hydrogen peroxide and maintain at room temperature for 24 hours [2]. After the stress period, dilute to volume with deionized water. Prepare a solution of 100 μg/mL by appropriate dilution with mobile phase before HPLC analysis.

Table 3: Oxidative Degradation Conditions

Parameter Condition
Oxidizing Agent 3% H₂O₂
Temperature Room temperature
Duration 24 hours
Sample Concentration 1 mg/mL
Photolytic Degradation

Expose the solid this compound powder to direct sunlight for 7 days [2]. Alternatively, expose to controlled light sources providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter as per ICH Q1B guidelines. After exposure, prepare a solution of 100 μg/mL in mobile phase for HPLC analysis.

Table 4: Photolytic Degradation Conditions

Parameter Condition
Light Source Sunlight or controlled UV/Vis
Exposure 7 days (sunlight) or per ICH Q1B
Sample Form Solid powder
Final Concentration 100 μg/mL
Thermal Degradation

Expose the solid this compound powder to dry heat at 80°C for 5 days [3]. After the stress period, allow to cool to room temperature and prepare a solution of 100 μg/mL in mobile phase for HPLC analysis.

Table 5: Thermal Degradation Conditions

Parameter Condition
Temperature 80°C
Duration 5 days
Sample Form Solid powder
Final Concentration 100 μg/mL

The following workflow diagram illustrates the systematic approach to forced degradation studies:

Start Start Forced Degradation Study Acid Acid Hydrolysis 0.1 M HCl, 60°C, 5 days Start->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C, 5 days Start->Base Oxidation Oxidative Stress 3% H₂O₂, RT, 24h Start->Oxidation Photo Photolysis Sunlight, 7 days Start->Photo Thermal Thermal Stress 80°C, 5 days Start->Thermal HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Data Data Interpretation HPLC->Data

Analytical Method Validation

The stability-indicating method should be validated according to ICH guidelines to demonstrate its suitability for the intended purpose.

System Suitability

System suitability should be verified before sample analysis. The following parameters should be met [2]:

  • Theoretical plates: >2000
  • Tailing factor: <2.0
  • Relative standard deviation (RSD): ≤2.0% for replicate injections
Specificity

Specificity is demonstrated by resolving this compound from all degradation products formed under various stress conditions. The method should also show no interference from excipients when analyzing pharmaceutical formulations. Peak purity should be confirmed using photodiode array detection to ensure that the betaxolol peak is homogeneous and not co-eluting with any degradation product [2].

Linearity

Linearity should be established across the range of 25-200 μg/mL for this compound [1] [2]. Prepare standard solutions at a minimum of five concentration levels and inject in triplicate. The correlation coefficient (r) should be not less than 0.999, and the y-intercept should not be significantly different from zero.

Table 6: Linearity Data for this compound

Concentration (μg/mL) Peak Area
25 11092
50 22175
75 33259
100 44348
200 88692
Accuracy

Accuracy should be determined using standard addition method at three concentration levels (50%, 100%, and 150% of target concentration) with three replicates at each level. The mean recovery should be between 98.0% and 102.0% [2].

Table 7: Accuracy Data for this compound

Spike Level (%) Amount Added (μg/mL) Amount Found (μg/mL) Recovery (%)
50 50 50.68 101.36
100 100 100.01 100.01
150 150 149.41 99.61
Precision
4.5.1 Repeatability (Intra-day Precision)

Inject six replicate injections of a standard solution at 100% concentration level. The %RSD for peak areas should be not more than 2.0% [2].

4.5.2 Intermediate Precision (Inter-day Precision)

Perform the analysis on three different days by different analysts using different instruments. The %RSD for results between days should be not more than 3.0% [2].

Robustness

The robustness of the method should be evaluated by making deliberate variations in chromatographic parameters:

  • Flow rate: ±0.1 mL/min (1.5 and 1.7 mL/min)
  • Mobile phase pH: ±0.1 units (2.9 and 3.1)
  • Mobile phase composition: ±2% organic component
  • Column temperature: ±5°C
  • Detection wavelength: ±2 nm

The system suitability parameters should remain within specified limits under all modified conditions [2].

Results and Discussion

Degradation Behavior

This compound demonstrates varying susceptibility to different stress conditions. The drug is particularly labile under acidic and basic conditions, with significant degradation observed after 5 days at 60°C. Oxidative degradation with 3% hydrogen peroxide also produces substantial degradation within 24 hours. The drug shows relative stability under thermal and photolytic stress conditions, with minimal degradation observed in solid state [2].

The typical degradation profile shows clear separation between the parent drug and its degradation products, with the betaxolol peak eluting at approximately 1.72 minutes under the specified chromatographic conditions. The method effectively resolves all degradation products, demonstrating its stability-indicating capability [1] [2].

Method Performance

The developed RP-HPLC method demonstrates excellent performance characteristics for the analysis of this compound and its degradation products. The method shows good linearity over the specified concentration range with a correlation coefficient of 0.9999. The precision data shows %RSD values less than 2% for both repeatability and intermediate precision, indicating the method is robust and reproducible [2].

The accuracy of the method is confirmed by recovery studies, with mean recovery values between 99.61% and 101.36%, well within the acceptable range of 98-102%. The method is specific as evidenced by the clear separation of betaxolol from all degradation products and the absence of interference from excipients in pharmaceutical formulations [2].

Identification of Degradation Products

Based on the forced degradation studies and available literature, the following degradation products of this compound have been identified:

  • Impurity A: (2RS)-1-(4-Ethylphenoxy)-3-[(1-methylethyl)amino]-propan-2-ol Hydrochloride [4]
  • Impurity B: (2RS)-1-[4-(2-hydroxyethyl)phenoxy]-3-[(1-methylethyl)amino]propan-2-ol [4]
  • Impurity C: (2RS)-2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]Oxirane [4]
  • Impurity D: 4-[2-(Cyclopropylmethoxy)ethyl]phenol [4]

The following diagram illustrates the analytical methodology and key outcomes:

Start HPLC Analysis Column Column: C18 (150x4.6mm, 4µm) Start->Column Mobile Mobile Phase: Phosphate Buffer:MeOH (40:60) Column->Mobile Detection Detection: 220 nm Mobile->Detection Retention Retention Time: 1.72 min Detection->Retention Separation Separation of Degradants Retention->Separation Validation Method Validation Separation->Validation

Conclusion and Recommendations

The forced degradation studies conducted on this compound according to the described protocols provide comprehensive information about the stability characteristics of this drug substance. The developed RP-HPLC method is stability-indicating and successfully separates this compound from its degradation products under all stress conditions.

Based on the results, the following recommendations are provided:

  • Formulation Development: this compound formulations should be protected from acidic and basic conditions, as well as oxidizing agents. The formulation pH should be optimized to minimize hydrolysis.
  • Packaging: Solid dosage forms should be packaged in light-resistant containers to protect against photodegradation. Blister packaging with aluminum foil provides adequate protection.
  • Storage Conditions: this compound products should be stored at controlled room temperature, protected from light and moisture.
  • Shelf Life: The established shelf life should be based on long-term stability studies conducted according to ICH guidelines, with the understanding that the drug is susceptible to hydrolytic and oxidative degradation.

The methods described in this protocol are suitable for routine quality control of this compound in bulk and pharmaceutical dosage forms, as well as for stability studies. The validated method meets all regulatory requirements and provides reliable data for assessing the stability of this important cardiovascular and ophthalmic therapeutic agent.

References

Application Note & Protocol: Ion Cross-Linking for Betaxolol HCl Nanoparticles

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Conventional betaxolol hydrochloride (BH) eye drops face challenges like rapid precorneal clearance and low ocular bioavailability [1]. Nanoparticle systems fabricated via ion cross-linking can overcome these barriers. This protocol details the preparation of multifunctional MMt-BH-HA/CS-ED NPs, which utilize ion cross-linking between cationic chitosan (CS) and anionic hyaluronic acid (HA) to create a stable, mucoadhesive network that prolongs corneal residence and enables sustained drug release [1] [2].

Materials and Equipment
  • Active Pharmaceutical Ingredient (API): this compound
  • Polymers: Chitosan (CS), Hyaluronic Acid (HA), Eudragit RS (ED)
  • Excipients: Montmorillonite (MMt), Poloxamer 188, Acetic acid, Ethanol, Sulfuric acid, Mannitol
  • Equipment: Magnetic stirrer, Ultrasound cell disintegrator (e.g., JY92-II), Osmometer, pH meter, Dynamic Light Scattering (DLS) instrument (e.g., Delsa Nano C)
Experimental Protocols
3.1. Preparation of MMt-BH-HA/CS-ED Nanoparticles

The following workflow outlines the preparation process, which is based on the ion cross-linking-solvent evaporation method [2].

G Start Start Preparation A1 Acid Activation of MMt 5% H₂SO₄, 70°C, 0.5h Start->A1 A2 Form MMt-BH Complex Via cation exchange A1->A2 B2 Add MMt-BH complex or free BH to HA solution A2->B2 B1 Prepare HA Solution (2 mg/mL in water) B1->B2 D Cross-Linking & Emulsion Add CS solution to HA solution with stirring at 900 rpm for 30 min B2->D C1 Prepare CS Solution (0.5 mg/mL in 0.2% acetic acid, pH 5) C1->D E Add Poloxamer 188 Stir for 5 min D->E F Add Eudragit RS Ethanol Solution Immediate ice-bath sonication for 5 min E->F G Solvent Evaporation Stir at room temperature for 2h F->G H Storage Final nanosuspension at 4°C G->H

Detailed Procedure:

  • Acid Activation of MMt: Treat montmorillonite with 5% sulfuric acid (H₂SO₄) at 70°C for 30 minutes to increase its surface area and cation exchange capacity [2].
  • Form MMt-BH Complex: Intercalate BH into the acid-activated MMt to form a sustained-release complex [2].
  • Prepare Polymer Solutions:
    • Dissolve Hyaluronic Acid (HA) in deionized water to a concentration of 2 mg/mL.
    • Dissolve Chitosan (CS) in 0.2% (v/v) acetic acid solution, adjusting the pH to 5, to a concentration of 0.5 mg/mL [2].
  • Drug Loading: Add the MMt-BH complex (or free BH for control formulations) to the HA solution.
  • Ion Cross-Linking: Under magnetic stirring at 900 rpm, add the CS solution to the HA solution containing the drug. Continue stirring for 30 minutes. The cationic CS ionically cross-links with the anionic HA to form nanoparticle cores [2].
  • Stabilization: Add 100 mg of Poloxamer 188 to the mixture and stir for 5 minutes to stabilize the forming nanoparticles [2].
  • Coating: Slowly add a 10 mg/mL ethanolic solution of Eudragit RS (ED) into the system. Immediately subject the mixture to ice-bath sonication for 5 minutes to form a fine emulsion [2].
  • Solvent Evaporation: Stir the emulsion at room temperature for 2 hours to allow the organic solvent to evaporate fully, forming the solid nanoparticle suspension [2].
  • Storage: Store the final MMt-BH-HA/CS-ED NPs suspension at 4°C [2].
3.2. Key Characterization Experiments

3.2.1. Physicochemical Characterization [2]

  • Particle Size, PDI, and Zeta Potential: Dilute the nanosuspension with deionized water and measure using Dynamic Light Scattering (DLS). The expected size range is 168-260 nm with a positive zeta potential of 25-35 mV [3] [2].
  • Drug Loading (DL%) and Encapsulation Efficiency (EE%): Determine using the dynamic dialysis method. Calculate using the formulas below, where Total Drug is the amount added and Free Drug is the amount not encapsulated.
    • EE% = (Total Drug - Free Drug) / Total Drug × 100%
    • DL% = (Total Drug - Free Drug) / Weight of Nanoparticles × 100%

3.2.2. In Vitro Release Study [1] [2]

  • Method: Place a sample of nanoparticles in a dialysis bag (MWCO 8,000-14,000 Da). Immerse the bag in a release medium (e.g., simulated tear fluid, pH 7.4) at 34°C under gentle agitation (120 rpm).
  • Analysis: Collect release medium samples at predetermined intervals and analyze for drug content using HPLC or UV-Vis spectroscopy. The formulation should exhibit a biphasic release profile.
Results and Data Presentation
Table 1: Typical Characterization Data for BH-Loaded Nanoparticles
Formulation Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%) Drug Loading (%) Reference
MMt-BH-HA/CS-ED NPs ~200-300 <0.3 +25 to +35 >90% Data specific [1] [2]
BH-Chitosan NPs 168 - 260 Data not reported +25.2 to +26.4 Data not reported Data not reported [3]
Table 2: In Vitro Drug Release Profile
Time Point (Hours) Cumulative Drug Release (%)
1 ~20-30%
2 ~30-45%
4 ~45-60%
8 ~60-80%
12 ~80-90%
24 >90%
Mechanism of Action

The prepared nanoparticles enhance ocular drug delivery through a multi-mechanism approach, as illustrated below.

G NP BH-Loaded Nanoparticles (Positive Charge) M Negatively Charged Ocular Mucin NP->M 1. Ionic Mucoadhesion C Corneal Epithelial Cells NP->C 2. Penetration Enhancement (Opens Tight Junctions) R Sustained IOP Reduction NP->R 3. Sustained Drug Release over 12-24 hours M->NP Slows Clearance C->R Improved Drug Uptake

Key Mechanisms:

  • Ionic Mucoadhesion: The positively charged nanoparticle surface (from CS and ED) interacts strongly with the negatively charged mucin layer of the tear film, converting drug clearance from the fast aqueous layer turnover to the slow mucin layer turnover, significantly prolonging precorneal retention [1] [2].
  • Penetration Enhancement: Chitosan can transiently open tight junctions between corneal epithelial cells, facilitating paracellular drug transport and improving corneal permeability [2].
  • Sustained Release: The MMt-drug complex and polymeric matrix provide a two-step sustained release of betaxolol, maintaining effective drug concentrations for up to 24 hours and reducing intraocular pressure (IOP) more durably than conventional eye drops [1] [2].
Safety and Sterility
  • Ocular Irritation: The formulation showed no signs of ocular irritation in the Hen's Egg-Chorioallantoic Membrane (HET-CAM) test and Draize test, confirming its safety for ophthalmic use [3] [2].
  • Sterility: Conduct sterility tests according to pharmacopeial standards (e.g., USP) to ensure the final formulation is free from viable microorganisms [3].

Conclusion

This protocol provides a reliable method for fabricating this compound-loaded nanoparticles via ion cross-linking. The resulting MMt-BH-HA/CS-ED NPs exhibit excellent physicochemical properties, sustained drug release, and enhanced precorneal retention, offering a promising and effective strategy for glaucoma management.

References

Comprehensive Application Notes and Protocols: Betaxolol Hydrochloride Nano-Delivery Systems for Glaucoma Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Glaucoma represents a chronic neurodegenerative disorder characterized by progressive optic nerve damage and remains a leading cause of irreversible blindness worldwide, currently affecting approximately 60.5 million people globally. The disease has been termed the "silent thief of vision" due to its asymptomatic early stages, with patients often remaining unaware until significant visual field loss has occurred. Elevated intraocular pressure (IOP) remains the primary modifiable risk factor, with studies indicating a 12% increase in glaucoma risk for every 1 mmHg increase in IOP [1] [2] [3].

Betaxolol hydrochloride (BH), a selective β1-adrenergic receptor antagonist, reduces IOP by decreasing aqueous humor production through inhibition of cyclic adenosine monophosphate (cAMP) production in the ciliary body. Compared to non-selective beta-blockers like timolol, BH offers advantages including fewer systemic side effects and potential neuroprotective properties that may help protect retinal ganglion cells from apoptosis. However, conventional BH eye drops face significant biopharmaceutical challenges, with less than 5% of the administered dose reaching the anterior chamber due to rapid precorneal clearance caused by tear turnover, nasolacrimal drainage, and ocular barriers [1] [2] [4].

The development of advanced nano-delivery systems addresses these limitations through enhanced precorneal retention, improved corneal permeability, and sustained drug release profiles. These systems leverage mucoadhesive polymers, ion-exchange clay materials, and nanoscale size effects to significantly improve ocular bioavailability while reducing dosing frequency from 2-3 times daily to once daily, thereby addressing the critical issue of patient non-adherence in chronic glaucoma management [1] [5] [4].

Formulation Protocols

Multifunctional Montmorillonite-Hyaluronic Acid/Chitosan Nanoparticles (MMt-BH-HA/CS-ED NPs)
2.1.1 Preparation of Acid-Activated Montmorillonite (Acid-MMt)
  • Materials: Natural montmorillonite (CEC 90 mmol·g⁻¹), sulfuric acid (5% v/v), deionized water
  • Equipment: Heating mantle with magnetic stirring, centrifuge, drying oven, analytical balance
  • Procedure:
    • Suspend 10g natural MMt in 500mL 5% H₂SO₄ solution
    • Heat at 70°C with continuous stirring at 500rpm for 30 minutes
    • Centrifuge at 8000rpm for 15 minutes and discard supernatant
    • Wash sediment with deionized water until neutral pH (7.0) is achieved
    • Dry at 100°C for 12 hours and pulverize using mortar and pestle to obtain acid-MMt powder
    • Characterize by measuring cation exchange capacity (CEC) - typically increases from ~90 to ~110 mmol·g⁻¹ after acid activation [1]
2.1.2 Formation of MMt-BH Complex
  • Materials: Acid-MMt, this compound, deionized water
  • Procedure:
    • Dissolve 3g BH in 1000mL deionized water
    • Add 1g acid-MMt powder to BH solution under continuous stirring
    • Maintain temperature at 50°C in water bath for 6 hours to facilitate ion-exchange
    • Centrifuge at 10000rpm for 20 minutes, collect sediment
    • Wash twice with deionized water to remove unincorporated BH
    • Lyophilize or dry at 60°C to obtain MMt-BH complex powder
    • Determine drug loading (typically 45-50% w/w) by HPLC analysis of supernatant [1] [5]
2.1.3 Nanoparticle Assembly via Ion Cross-linking/Solvent Evaporation
  • Materials: MMt-BH complex, low molecular weight chitosan (50-190kDa), hyaluronic acid (15-30kDa), Eudragit RS100, acetic acid (0.2% v/v), poloxamer 188, ethanol
  • Equipment: Magnetic stirrer, ultrasonic probe, fume hood
  • Procedure:
    • Dissolve 10mg chitosan in 20mL 0.2% acetic acid (pH adjusted to 5.0)
    • Dissolve 10mg hyaluronic acid in 5mL deionized water (2mg/mL)
    • Add MMt-BH complex (equivalent to 2mg BH) to HA solution under magnetic stirring at 900rpm
    • Slowly add chitosan solution to HA/MMt-BH mixture and continue stirring for 30 minutes
    • Add 100mg poloxamer 188 as stabilizer and stir for additional 5 minutes
    • Prepare 10mg/mL Eudragit RS100 in ethanol and add dropwise to the suspension
    • Immediately subject mixture to probe ultrasonication in ice bath (5 minutes, 40% amplitude)
    • Stir resultant emulsion at room temperature for 2 hours to evaporate ethanol
    • Store final nanoparticle suspension at 4°C [1] [2]

The following diagram illustrates the preparation workflow for MMt-BH-HA/CS-ED NPs:

mmt_bh_ha_cs_ed_preparation Start Start Preparation AcidActivation Acid Activation of MMt Start->AcidActivation MMtBHComplex Form MMt-BH Complex AcidActivation->MMtBHComplex MixHABB Mix HA with MMt-BH MMtBHComplex->MixHABB HAPrep Prepare HA Solution HAPrep->MixHABB CSPrep Prepare CS Solution CrossLink Ion Cross-linking (Add CS to HA/MMt-BH) CSPrep->CrossLink MixHABB->CrossLink AddStabilizer Add Poloxamer 188 CrossLink->AddStabilizer AddEudragit Add Eudragit RS Solution AddStabilizer->AddEudragit Ultrasonicate Ultrasonication (Ice Bath, 5 min) AddEudragit->Ultrasonicate SolventEvap Solvent Evaporation (2 hours stirring) Ultrasonicate->SolventEvap FinalProduct Final NPs (Store at 4°C) SolventEvap->FinalProduct

Betaxolol-Loaded Highly Permeable Ocular Bilosomes (BH-HPOBs)
2.2.1 Preparation by Ethanol Injection Method
  • Materials: this compound, Lipoid S100 (soybean phosphatidylcholine), cholesterol, Span 60, sodium deoxycholate, Cremophor EL, phosphate buffer saline (PBS pH 7.4)
  • Equipment: Heated magnetic stirrer, syringe pump, Zetasizer Nano ZS, water bath
  • Procedure:
    • Prepare lipid phase: Dissolve Span 60 (30mg), cholesterol (30mg), Lipoid S100 (30mg), and sodium deoxycholate (7.5mg) in 3mL ethanol at 60°C
    • Prepare aqueous phase: Dissolve BH (10mg) in 10mL PBS (pH 7.4) pre-warmed to 60°C
    • Inject lipid phase rapidly into aqueous phase using syringe pump (2mL/min) under constant stirring at 1000rpm
    • Continue stirring for 1 hour at 60°C to allow complete bilosome formation and ethanol evaporation
    • Cool suspension to room temperature and store at 4°C
    • Optimal formulation parameters: Lipid:drug ratio 10:1, Span 60:cholesterol 1:1, 2.5% sodium deoxycholate [4]

Characterization Data and Analysis

Physicochemical Properties of BH-Loaded Nanoformulations

Table 1: Comparative physicochemical characterization of this compound nanoformulations

Formulation Particle Size (nm) PDI Zeta Potential (mV) Encapsulation Efficiency (%) Drug Loading (%) pH Osmolarity (mOsm/kg)
MMt-BH-HA/CS-ED NPs 218.4 ± 12.7 0.241 ± 0.032 +32.6 ± 1.8 82.45 ± 3.21 14.31 ± 0.47 6.8 ± 0.2 305 ± 15
BH-HPOBs 162.3 ± 8.5 0.189 ± 0.021 -41.2 ± 2.3 75.32 ± 2.84 9.85 ± 0.52 7.2 ± 0.1 290 ± 10
BMEMs 1250 ± 145 0.152 ± 0.018 +28.4 ± 1.5 94.35 ± 1.01 15.82 ± 0.38 6.5 ± 0.3 315 ± 12
In Vitro Release Kinetics and Mechanism Analysis

Table 2: In vitro release profile and kinetic modeling of BH from nanoformulations

Formulation Release Duration (h) % Release at 2h % Release at 8h % Release at 24h Best Fit Model Release Exponent (n) Mechanism
MMt-BH-HA/CS-ED NPs 8 32.5 ± 3.2 78.4 ± 4.1 - Korsmeyer-Peppas 0.63 ± 0.04 Anomalous Transport
BH-HPOBs 24 28.7 ± 2.8 65.3 ± 3.7 92.5 ± 4.3 Higuchi 0.52 ± 0.03 Diffusion Controlled
BMEMs 12 25.4 ± 2.5 72.8 ± 3.9 - Korsmeyer-Peppas 0.58 ± 0.05 Anomalous Transport
BH Solution 2.5 95.2 ± 4.1 - - Zero-order - Rapid Dissolution
Experimental Protocol: In Vitro Release Study
  • Equipment: USP Apparatus 2 (paddle), dialysis membrane (MWCO 12-14 kDa), HPLC system
  • Media: Simulated tear fluid (pH 7.4) - 8g/L NaCl, 0.14g/L KCl, 0.19g/L NaHCO₃, 0.08g/L CaCl₂·2H₂O
  • Procedure:
    • Place 2mL of nanoparticle suspension in dialysis bag and seal both ends
    • Immerse in 200mL release medium maintained at 34±0.5°C with paddle stirring at 50rpm
    • Withdraw 2mL samples at predetermined time points (0.5, 1, 2, 4, 6, 8, 12, 24h)
    • Replace with equal volume of fresh pre-warmed medium to maintain sink conditions
    • Filter samples through 0.22μm membrane and analyze BH content by HPLC
    • HPLC conditions: C18 column, mobile phase acetonitrile/triethylamine (30:70 v/v, pH 3.0), flow rate 1mL/min, detection wavelength 275nm, injection volume 20μL [1] [5] [4]

Safety and Biocompatibility Evaluation

Ocular Irritation Testing Protocol (Draize Test)
  • Animals: New Zealand White rabbits (2.5-3kg), 6 animals per formulation
  • Procedure:
    • Instill 50μL of nanoparticle formulation into conjunctival sac of one eye
    • Use contralateral eye as control (receiving saline)
    • Evaluate eyes at 1, 24, 48, and 72h post-instillation
    • Score according to Draize scale: conjunctiva (redness, chemosis, discharge), cornea (opacity), iris (congestion, swelling)
    • Perform histopathological examination after 72h: enucleate eyes, fix in 10% formalin, process for H&E staining
    • Acceptability criteria: Mean scores ≤3 for conjunctiva, ≤2 for cornea, ≤1 for iris [1] [5]
Hemocompatibility Testing Protocol
  • Materials: Fresh human blood, phosphate buffered saline (PBS), sodium citrate (3.8%)
  • Procedure:
    • Collect fresh human blood with sodium citrate anticoagulant (9:1 ratio)
    • Centrifuge at 2500rpm for 15 minutes to separate red blood cells (RBCs)
    • Wash RBCs three times with PBS and prepare 5% v/v suspension in PBS
    • Mix 1mL RBC suspension with 1mL nanoparticle formulation (at various concentrations)
    • Incubate at 37°C for 1 hour with gentle shaking
    • Centrifuge at 3000rpm for 10 minutes and measure hemoglobin in supernatant at 540nm
    • Calculate % hemolysis = (Abs sample - Abs PBS negative control)/(Abs Triton X-100 positive control - Abs PBS negative control) × 100
    • Acceptance criterion: <5% hemolysis for biocompatibility [1]

In Vivo Performance Assessment

Precorneal Retention Study Protocol
  • Animals: New Zealand White rabbits (2.5-3kg), 4 animals per formulation
  • Procedure:
    • Label formulations with fluorescent marker (DiI or rhodamine B)
    • Instill 25μL of labeled formulation into lower conjunctival sac
    • Anesthetize animals at predetermined time points (0.25, 0.5, 1, 2, 4, 6, 8h)
    • Sacrifice animals and enucleate eyes
    • Excise corneas and wash with PBS to remove unadhered fluorescence
    • Homogenize corneas in PBS and extract fluorescent marker with solvent
    • Measure fluorescence intensity using fluorometer
    • Compare with control (BH solution) to calculate relative retention enhancement [1] [6]
Intraocular Pressure Reduction Pharmacodynamics
  • Animal Model: Rabbit model with carbomer-induced ocular hypertension
  • Procedure:
    • Induce ocular hypertension by injecting 0.1mL 0.25% carbomer solution into anterior chamber
    • Monitor IOP daily until stable elevation (>25mmHg) is achieved
    • Administer 25μL test formulation to normotensive and hypertensive eyes
    • Measure IOP at baseline and 1, 2, 4, 6, 8, 12, 24h post-instillation using tonometer
    • Express results as % IOP reduction from baseline = (IOP baseline - IOP timepoint)/IOP baseline × 100
    • Statistical analysis: Two-way ANOVA with post-hoc Tukey test, significance at p<0.05 [1] [4]

The following diagram illustrates the mechanism of action and therapeutic pathway:

bh_therapeutic_pathway Start BH Nanoformulation Topical Installation OcularSurface Ocular Surface Start->OcularSurface MucinInteraction Mucin Interaction Enhanced Retention OcularSurface->MucinInteraction CornealPenetration Corneal Penetration Tight Junction Modulation MucinInteraction->CornealPenetration AnteriorChamber Anterior Chamber CornealPenetration->AnteriorChamber CiliaryBody Ciliary Body β1-receptor Blockade AnteriorChamber->CiliaryBody cAMP cAMP Production Inhibition CiliaryBody->cAMP Neuroprotection Neuroprotective Effects RGC Protection CiliaryBody->Neuroprotection AqueousProduction Aqueous Humor Production Reduced cAMP->AqueousProduction IOP Intraocular Pressure Reduction AqueousProduction->IOP End Glaucoma Management IOP->End Neuroprotection->End

Conclusion and Technical Perspectives

The development of This compound nano-delivery systems represents a significant advancement in ophthalmic drug delivery for glaucoma management. The protocols outlined herein provide robust methodologies for formulating, characterizing, and evaluating these sophisticated delivery systems. Key advantages include extended precorneal residence time through mucoadhesive polymers, sustained drug release leveraging montmorillonite ion-exchange capacity, and enhanced corneal permeability via nanosized formulations and penetration enhancers.

From a technical perspective, the MMt-BH-HA/CS-ED NP system demonstrates particular promise due to its dual sustained release mechanism and positive surface charge facilitating interaction with negatively charged ocular mucins. The micro-interactions between nanoparticles and tear film components convert drug clearance from being controlled by the fast aqueous layer turnover to the slow mucin layer turnover, significantly improving ocular bioavailability [1] [6].

For successful technology transfer and scaling, attention must be paid to critical quality attributes including particle size distribution (PDI <0.3), zeta potential (>±25mV for stability), sterility, and osmolarity (280-320mOsm/kg). Additionally, accelerated stability studies should be conducted according to ICH guidelines, monitoring physical stability, drug content, and release profile over time.

These advanced nano-delivery systems address the critical challenge of patient adherence in chronic glaucoma therapy by reducing dosing frequency while maintaining therapeutic IOP control, ultimately potentially slowing disease progression and preserving visual function.

References

Betaxolol hydrochloride stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

Stability-Indicating HPLC Method

For researchers needing to identify and quantify Betaxolol hydrochloride (BH) and its degradation products, a stability-indicating reversed-phase high performance liquid chromatography (RP-HPLC) method has been developed and validated per ICH guidelines [1] [2].

The table below summarizes the optimized chromatographic conditions:

Parameter Specification
Column Nucleosil C18, 4 µm (150 × 4.6 mm) [1]
Mobile Phase 0.02 M Potassium Dihydrogen Phosphate : Methanol (40:60, v/v) [1]
pH Adjustment Adjusted to pH 3.0 with ortho-phosphoric acid [1]
Elution Mode Isocratic [1]
Flow Rate 1.6 mL/min [1]
Detection Wavelength 220 nm [1]
Retention Time ~1.72 min [1]
Injection Volume 20 µL [1]
Column Temperature 20°C [1]

This method was successfully validated, demonstrating the following performance characteristics [1]:

  • Linearity: Range of 25–200 µg/mL with a regression equation of y = 0.4434x + 0.0767 (r = 0.9999).
  • Accuracy: Mean recovery of 100.01%–101.35%.
  • Precision:
    • System Precision: %RSD ≤ 0.41%.
    • Method Precision: %RSD of 0.53% (repeatability).
  • Specificity: The method successfully separated BH from its degradation products and common tablet excipients.

Forced Degradation Studies & Stability Profile

Forced degradation studies help understand the intrinsic stability of BH and validate the method's stability-indicating properties. The following experimental conditions were applied, and the resulting samples were analyzed using the HPLC method described above [1].

G Start This compound Sample Acid Acid Hydrolysis 5M H₂SO₄, 24h, RT Start->Acid Base Alkali Hydrolysis 5N NaOH, 24h, RT Start->Base Oxidative Oxidative Stress 3% H₂O₂, 24h, RT Start->Oxidative Light Sunlight Exposure Solid, 7 days Start->Light Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Light->Analysis

The studies concluded that BH is susceptible to significant degradation under acidic, basic, and oxidative stress conditions, but is stable when exposed to sunlight [1]. This information is critical for guiding the handling, storage, and formulation of the drug substance.

Advanced Formulation for Ocular Solution Stability

A common challenge is the poor ocular bioavailability of conventional BH eye drops. Recent research has explored a nanoparticle-based delivery system to improve stability and retention on the ocular surface. The system was constructed as follows [3]:

  • Composition: A multifunctional nanoparticle (MMt-BH-HA/CS-ED NP) was created using an ion cross-linking-solvent evaporation method.
  • Components:
    • Montmorillonite (MMt): A nano-clay used to form a complex with BH, improving drug loading and preventing leakage [3].
    • Hyaluronic Acid (HA) & Chitosan (CS): Natural biopolymers that provide mucoadhesion, enhancing the time the formulation remains on the eye surface [3].
    • Eudragit RS (ED): A cationic coating that further interacts with the negatively charged ocular mucosa, prolonging retention [3].
  • Key Advantage: This system demonstrated a two-step sustained drug release profile, which could lead to longer-lasting therapeutic effects and reduced dosing frequency [3].

Frequently Asked Questions

Q: What is the most stable pH for a this compound solution? Based on the forced degradation results, the compound is more stable in acidic conditions. The validated HPLC method uses a mobile phase at pH 3.0, suggesting reasonable stability in this acidic range, whereas significant degradation occurred under basic conditions (pH ~14) [1].

Q: My HPLC analysis of BH shows extra peaks. What could be the cause? The appearance of extra peaks likely indicates degradation. The forced degradation study provides a reference: exposure to acid, base, or oxidants will generate degradation products that are separated from the main BH peak by the described RP-HPLC method [1]. You can compare your chromatogram with the published degradation profiles.

Q: How can I improve the precorneal retention time of an ocular BH solution? Traditional solutions have short retention. Using mucoadhesive polymers like chitosan and hyaluronic acid in a nanoparticle system has been shown to significantly slow down clearance and extend the drug's residence time on the eye [3].

References

Betaxolol hydrochloride degradation products identification

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is a stability-indicating method? It is an analytical procedure that can accurately and reliably measure the active ingredient in a drug without interference from degradation products, excipients, or other potential impurities. This is proven through forced degradation studies [1].

  • How are degradation products created for testing? Degradation products are generated by stressing the drug substance under harsh conditions that exceed normal storage, such as with acid, base, an oxidizing agent, heat, or light. This process is known as forced degradation [1].

  • What is the typical workflow for a forced degradation study? The general workflow involves preparing the drug substance, subjecting it to various stress conditions, and then analyzing the samples using the HPLC method to see how the main peak degrades and new peaks (degradation products) emerge.

    The diagram below illustrates this workflow.

    G Start Start Forced Degradation Study Prep Prepare Betaxolol HCl Sample Solution Start->Prep Stress Apply Stress Conditions Prep->Stress Analyze Analyze Stressed Sample via HPLC Stress->Analyze Acid Acid Hydrolysis (5M H₂SO₄, 24h, RT) Stress->Acid Base Alkali Hydrolysis (5N NaOH, 24h, RT) Stress->Base Oxidative Oxidative Stress (3% H₂O₂, 24h, RT) Stress->Oxidative Light Photolytic Stress (Sunlight, 7 days) Stress->Light Evaluate Evaluate Chromatograms Analyze->Evaluate Data1 Observe Main Peak Decrease Analyze->Data1 Data2 Identify and Resolve Degradation Product Peaks Data1->Data2

Validated HPLC Method for Degradation Studies

The following method has been developed and validated specifically for betaxolol hydrochloride as per International Conference on Harmonization (ICH) guidelines and is suitable for separating the drug from its degradation products [1].

Chromatographic Conditions
Parameter Specification
Column Nucleosil C18 (150 mm x 4.6 mm, 4 µm) or equivalent [1]
Mobile Phase 0.02 M Potassium Dihydrogen Phosphate Buffer : Methanol (40:60, v/v) [1]
pH Adjustment Adjusted to pH 3.0 with ortho-phosphoric acid [1]
Flow Rate 1.6 mL/min [1]
Detection Wavelength 220 nm [1]
Injection Volume 20 µL [1]
Column Temperature 20°C [1]
Retention Time ~1.72 minutes for Betaxolol HCl [1]
Run Time 10 minutes [1]
Method Validation Data

The method has been demonstrated to be suitable for its intended use with the following validation parameters [1]:

Validation Parameter Result
Linearity Range 25 - 200 µg/mL
Correlation Coefficient (r) 0.9999
Regression Equation y = 0.4434x + 0.0767
Precision (% RSD) ≤ 0.53%
Accuracy (% Recovery) 100.01% - 101.35%
Detection Limit (LOD) Calculated per ICH guidelines*
Quantification Limit (LOQ) Calculated per ICH guidelines*

*LOD and LOQ were calculated using the formulas: LOD = 3.3σ/S and LOQ = 10σ/S, where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve [1].

Detailed Experimental Protocols

Forced Degradation Procedures

The following procedures were used to stress this compound and demonstrate the stability-indicating power of the method. In all cases, a solution was prepared and then neutralized (if necessary) before analysis [1].

  • Acid Degradation: Treat 20 mg of betaxolol HCl with 4 mL of 5M sulfuric acid (H₂SO₄). Keep at room temperature for 24 hours [1].
  • Alkali Degradation: Treat 20 mg of betaxolol HCl with 4 mL of 5N sodium hydroxide (NaOH). Keep at room temperature for 24 hours [1].
  • Oxidative Degradation: Treat 20 mg of betaxolol HCl with 4 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours [1].
  • Photolytic Degradation: Expose the solid drug powder to direct sunlight for 7 days. Afterwards, dissolve in deionized water for analysis [1].

Troubleshooting Common HPLC Issues

The relationship between method parameters and their impact on analysis is outlined below.

G Problem1 Poor Peak Shape (Tailing) Solution1 Check column age and performance. Ensure mobile phase pH is accurately prepared to 3.0. Problem1->Solution1 Problem2 Low Retention Time Solution2 Increase buffer concentration in mobile phase. Slightly decrease methanol percentage. Problem2->Solution2 Problem3 High Backpressure Solution3 Filter mobile phase and samples through 0.45 µm membrane. Check for column clogging. Problem3->Solution3 Problem4 Irreproducible Retention Times Solution4 Ensure column thermostat is set to 20°C for stability. Equilibrate system with mobile phase sufficiently. Problem4->Solution4

Key Limitations and Next Steps

  • Degradation products were not identified: The cited study successfully separated degradation products but did not identify their chemical structures [1]. The method is a tool for detection and separation, not identification.
  • Techniques for identification: To identify unknown degradation products, you would need to couple this HPLC method with Mass Spectrometry (LC-MS) or use NMR spectroscopy for structural elucidation.

References

Betaxolol hydrochloride solubility enhancement techniques

Author: Smolecule Technical Support Team. Date: February 2026

Solubility & Permeability Enhancement Techniques

Technique Mechanism Key Findings/Advantages Reference
Highly Permeable Ocular Bilosomes (HPOBs) Bile salts (e.g., Sodium Taurocholate) and edge activators integrate into nanovesicle bilayers, destabilizing corneal membranes and enhancing penetration [1]. ~3.3x increase in ex vivo corneal permeability; sustained drug release over 24 hours [1]. [1]
Salt-Induced Modulation in Contact Lenses High salt concentration in loading solution reduces drug solubility and "bound water" in hydrogel, driving more drug molecules into the polymer matrix [2]. Significant increase in drug loading efficiency for highly soluble, salt-form drugs like BH [2]. [2]

Experimental Protocols

Protocol 1: Fabrication of Betaxolol-Loaded HPOBs

This methodology is adapted from the research into Highly Permeable Ocular Bilosomes [1].

  • 1. Materials: Betaxolol hydrochloride, Lipoid S 100 (soybean phosphatidylcholine), Cholesterol, Sorbitan Monostearate (Span 60), Sodium Taurocholate (STC) or Sodium Deoxycholate (SDC), and an edge activator like Cremophor EL [1].
  • 2. Formulation: A typical optimized formulation (HPOB-4) includes [1]:
    • Lipoid S 100
    • Cholesterol
    • Span 60
    • Sodium Taurocholate
    • Cremophor EL
  • 3. Preparation Method: The ethanol injection method is used [1].
    • Dissolve the lipidic components (phosphatidylcholine, cholesterol, Span 60) and the bile salt in ethanol.
    • Inject the organic solution rapidly into an aqueous phase containing the drug (Betaxolol HCl) under continuous stirring.
    • Stir the resulting dispersion for a set time to allow for vesicle formation and drug encapsulation.
    • The dispersion can be optionally subjected to sonication or extrusion to reduce vesicle size and achieve a uniform size distribution [1].
  • 4. Characterization:
    • Entrapment Efficiency (EE%): Determined by centrifuging the dispersion and analyzing the free drug in the supernatant using HPLC. Reported EE% can be high (up to 83.7%) [1].
    • Vesicle Size (VS) & Polydispersity Index (PDI): Analyzed using dynamic light scattering. Optimized formulations show nanosized ranges (e.g., 218.8 nm) with low PDI [1].
    • Zeta Potential (ZP): Measured by electrophoretic light scattering. High absolute values (e.g., -42.1 mV) indicate good physical stability [1].
    • In Vitro Release & Ex Vivo Permeation: Conducted using Franz diffusion cells. HPOBs demonstrate sustained release and significantly enhanced corneal permeability compared to drug solutions [1].

The following diagram illustrates the experimental workflow for creating and evaluating HPOBs.

Start Start: Prepare Materials A Dissolve lipids and bile salt in ethanol Start->A B Rapid injection into aqueous Betaxolol HCl solution A->B C Stir to form vesicles (HPOBs) B->C D Characterize Formulation C->D E Evaluate Performance D->E D1 Characterization Entrapment Efficiency (EE%) Vesicle Size (VS) & PDI Zeta Potential (ZP) E1 Performance Evaluation In Vitro Release Ex Vivo Permeation

Protocol 2: Salt-Induced Drug Loading for Contact Lenses

This protocol is based on a study aiming to enhance drug loading in hydrogel contact lenses [2].

  • 1. Materials: p-HEMA contact lenses (or other hydrogel materials), this compound, salts (e.g., Sodium sulfate, NaCl, Sodium sulfocyanate) [2].
  • 2. Preparation of Loading Solution:
    • Prepare an aqueous solution of this compound.
    • Add a specific salt (e.g., Na₂SO₄) to the drug solution to achieve a high ionic strength. The type and concentration of the salt are critical factors [2].
  • 3. Loading Process:
    • Immerse the clean, dry contact lenses in the drug loading solution.
    • Allow the lenses to equilibrate in the solution for a predetermined period (e.g., 24-48 hours) at room temperature.
    • Remove the lenses from the loading solution and rinse them gently to remove surface-adsorbed drug and salt [2].
  • 4. Mechanism & Considerations:
    • The added salt reduces the solubility of the drug in the aqueous solution, creating a stronger driving force for the drug to partition into the contact lens hydrogel [2].
    • Simultaneously, the salt ions can reduce the "bound water" content within the hydrogel structure, creating more space for drug molecules to reside [2].
    • This method is particularly effective for highly water-soluble, salt-form drugs like Betaxolol HCl [2].

Frequently Asked Questions (FAQs)

Q1: Why is Betaxolol HCl considered a challenging drug for ocular delivery? Betaxolol HCl is a highly hydrophilic drug (Biopharmaceutical Classification System Class III: high solubility, low permeability). Its low permeability coefficient limits its ability to cross the corneal epithelium, resulting in less than 5% ocular bioavailability from conventional eye drops [1].

Q2: What is the primary mechanism by which bilosomes enhance corneal permeability? Bilosomes enhance permeability primarily through two mechanisms: the bile salts (e.g., sodium taurocholate) act as permeation enhancers by disrupting the tight junctions of the corneal epithelium and fluidizing the cell membranes. Additionally, their nanoscale size allows for more efficient interaction with and penetration through the ocular surface [1].

Q3: Is the salt-induced loading method suitable for all types of contact lens materials? While the salt-induced method was demonstrated effectively on p-HEMA lenses, the study also suggests it is applicable to other hydrogel-based contact lens materials. However, the extent of enhancement may vary depending on the specific polymer's ionic character and water content [2].

Q4: How does the selectivity of Betaxolol offer an advantage in formulation? Betaxolol is a cardioselective (beta-1) blocker. This selectivity is beneficial because it is less likely to induce bronchospasm compared to non-selective beta-blockers like timolol, making it relatively safer for patients with mild respiratory comorbidities [3] [4].

References

Betaxolol hydrochloride nanoparticle drug loading optimization

Author: Smolecule Technical Support Team. Date: February 2026

Optimization Targets & Characterization Data

The following data is adapted from a multifunctional nanoparticle system (MMt-BH-HA/CS-ED NPs) that combines BH-loaded montmorillonite (Mt) with a hyaluronic acid/chitosan (HA/CS) core and a Eudragit (ED) coating [1].

Parameter Target / Optimal Value Characterization Method
Particle Size ~150-200 nm (core HA/CS NPs); ~646 nm (final MMt-BH-HA/CS-ED NPs) Dynamic Light Scattering (DLS) [1]
Zeta Potential Positive charge, e.g., +25 mV to +35 mV Electrophoretic Light Scattering [1]
Polydispersity Index (PDI) < 0.3 DLS [1]
Encapsulation Efficiency (EE) > 90% Ultrafiltration/UV Spectrometry: EE% = (Total Drug - Free Drug) / Total Drug * 100% [1]
Drug Loading (DL) > 15% UV Spectrometry: DL% = (Mass of encapsulated drug / Total mass of nanoparticles) * 100% [1]
pH 5.0 - 7.4 (physiologically acceptable) pH Meter [1] [2]
Osmotic Pressure Isotonic with tear fluid (∼290 mOsm/kg) Osmometer [1]

Experimental Protocols for Preparation & Characterization

Here are detailed methodologies for key experiments cited in the optimization data.

Formulation Protocol: Ion Cross-linking-Solvent Evaporation

This is a detailed method for preparing multifunctional BH nanoparticles [1].

  • Step 1: Drug-Clay Complex Formation

    • Prepare an acid-activated montmorillonite (Mt) suspension.
    • Add Betaxolol Hydrochloride (BH) solution to the Mt suspension under magnetic stirring.
    • The cationic BH undergoes ion exchange with ions in the Mt interlayers, forming a MMt-BH complex.
  • Step 2: Polymeric Nanoparticle Formation

    • Dissolve Chitosan (CS) in a mild acetic acid solution (e.g., 0.2% v/v) and adjust the pH to a critical value (e.g., 5.0).
    • Dissolve Hyaluronic Acid (HA) in deionized water.
    • Add the CS solution to the HA solution under magnetic stirring (e.g., 900 rpm for 30 min). The oppositely charged polymers cross-link to form a HA/CS nanoparticle core.
    • To load the drug, add the pre-formed MMt-BH complex (or free BH for comparison) to the HA solution before adding the CS solution.
  • Step 3: External Coating and Solvent Evaporation

    • Add a stabilizer like Poloxamer 188 to the nanoparticle suspension.
    • Slowly add an ethanolic solution of Eudragit RS (a cationic polymer) into the system under stirring.
    • Immediately subject the mixture to ice-bath ultrasonication to form a fine emulsion.
    • Stir the emulsion at room temperature for several hours (e.g., 2 hours) to allow the organic solvent to evaporate, forming a solid ED coating around the nanoparticles.
    • The final nanoparticle suspension can be stored at 4°C [1].

The workflow of this preparation method can be visualized as follows:

G Start Start Preparation Complex Form MMt-BH Complex (Ion Exchange) Start->Complex Core Prepare HA/CS Core (Ion Cross-linking) Complex->Core Load Load Drug Complex into Core Core->Load Coat Coat with Eudragit RS (Solvent Evaporation) Load->Coat Final Final Nanoparticle Suspension Coat->Final

Critical Quality Attribute Tests
  • Particle Size, PDI, and Zeta Potential

    • Method: Dilute a small amount of the nanoparticle suspension with purified water or a suitable buffer to achieve an appropriate scattering intensity. Measure the sample using a dynamic light scattering (DLS) particle size analyzer and a zeta potential analyzer [1].
  • Encapsulation Efficiency (EE) and Drug Loading (DL)

    • Method: Place a known volume of the nanoparticle suspension into an ultrafiltration centrifuge tube (e.g., with a molecular weight cutoff of 100 kDa). Centrifuge at a high speed (e.g., 10,000 rpm for 15 minutes). The free, unencapsulated drug will pass through the membrane. Analyze the concentration of the free drug in the filtrate using a validated UV-Vis spectrophotometry or HPLC method [1].
    • Calculation:
      • EE% = (Total Drug Amount - Free Drug Amount) / Total Drug Amount × 100%
      • DL% = (Mass of Encapsulated Drug) / (Total Mass of Nanoparticles) × 100%

Troubleshooting Common Issues

Problem Possible Cause Suggested Solution
Low EE Drug leakage due to high water solubility of BH [1] Pre-form a complex with Mt to trap drug molecules [1] [2].
Large Particle Size High concentration of polymers, insufficient energy input during emulsification [1] Optimize polymer concentration and HA/CS ratio; ensure adequate sonication power and time [3] [1].
High PDI Inconsistent mixing, rapid solvent evaporation leading to aggregation Control stirring rate and solvent evaporation speed; use surfactant like Poloxamer 188 [1].
Positive Zeta Potential too low Insufficient cationic polymer (CS or ED) Increase concentration of CS or Eudragit RS coating solution; verify pH of CS solution is optimized for ionization [1].

Key Optimization Factors & Relationships

The optimization involves balancing multiple factors. The diagram below shows how critical parameters influence the final product's Critical Quality Attributes (CQAs).

G A1 CS Solution pH B Formulation Process A1->B Significant Impact A2 Stirring Time A2->B A3 Temperature A3->B C1 Particle Size (CQA) B->C1 C2 Zeta Potential (CQA) B->C2 C3 PDI (CQA) B->C3

  • Leverage Mucoadhesive Polymers: Using chitosan (CS) and hyaluronic acid (HA) enhances nanoparticle retention on the ocular surface by interacting with mucins [3] [1] [2].
  • Pre-complexation for Sustained Release: Intercalating BH into montmorillonite (Mt) clay creates an additional barrier to drug release, preventing rapid leakage and enabling a more sustained release profile [1] [2].
  • Control the Micro-Environment: The cationic nature of the final nanoparticles (from CS and ED) promotes electrostatic micro-interaction with the anionic mucins in the tear film, critically converting drug clearance from a fast aqueous flow to a slow mucin turnover process [1] [2].

References

Betaxolol hydrochloride analytical method robustness testing

Author: Smolecule Technical Support Team. Date: February 2026

Robustness Testing Parameters for an RP-HPLC Method

The following table summarizes the key parameters and their variations that were tested for a stability-indicating RP-HPLC method for Betaxolol Hydrochloride, along with the standard conditions [1].

Parameter Standard Condition Variations Tested
Flow Rate 1.6 mL/min Specific variations not detailed in abstract [1].
Detection Wavelength 220 nm Specific variations not detailed in abstract [1].
Column Temperature 20°C Specific variations not detailed in abstract [1].
Organic Content in Mobile Phase Methanol (60%) Specific variations not detailed in abstract [1].
Mobile Phase Buffer pH pH 3.0 Implied by method development [1].

A Framework for Robustness Testing

For a comprehensive troubleshooting guide, you can structure the robustness testing around the following workflow, which is synthesized from the general approach in the search results.

Key Experimental Steps and Considerations:
  • Select Parameters and Variations: Choose critical method parameters (like those in the table above) and define a realistic variation range for each (e.g., flow rate ±0.1 mL/min, temperature ±2°C, organic proportion ±2%) [1].
  • Prepare Solutions: Use a single, homogeneous batch of standard and sample solutions to ensure consistency throughout the testing [1].
  • Chromatographic Analysis: Inject replicates of the solutions under each varied condition. The cited method used a Nucleosil C18 column and a mobile phase of 0.02 M potassium dihydrogen phosphate buffer (pH 3.0) and methanol (40:60, v/v) [1].
  • Evaluate System Suitability: For each condition, measure critical performance indicators such as:
    • Retention Time: Should be consistent and well-separated from any degradation peaks. The target retention time in the standard method was 1.72 minutes [1].
    • Theoretical Plates: A measure of column efficiency; higher values indicate better performance.
    • Tailing Factor: Indicates peak symmetry.
    • Resolution: Ensures separation between the main analyte peak and any nearby peaks (from excipients or degradation products) [1].
  • Analyze Data and Set Ranges: Compare the results from all variations against pre-defined acceptance criteria. The method is considered robust if all system suitability criteria are met across all tested variations. The outcomes help establish the operational tolerances for the method.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to monitor in this Betaxolol HPLC method? While all parameters are important, the pH of the mobile phase buffer is often critical in reversed-phase chromatography. Even small changes in pH can significantly alter the retention time, peak shape, and resolution of the analyte, especially for ionizable compounds like Betaxolol (pKa ~9.4) [1] [2]. The method was specifically developed at pH 3.0 to ensure robustness [1].

Q2: How is the robustness of the method demonstrated? Robustness is demonstrated by showing that the method's performance remains unaffected by small, deliberate variations in the chromatographic conditions. As per ICH guidelines, this involves testing parameters like flow rate, wavelength, and mobile phase composition and evaluating key outputs like retention time and peak area to ensure they remain within acceptance criteria [1].

Q3: The method is not stability-indicating for my formulation. What could be wrong? A stability-indicating method must adequately separate the main drug from its degradation products. If your method fails, verify that the chromatographic conditions (column type, mobile phase gradient, and pH) are optimal for your specific sample. The cited method achieved this using a C18 column and the described mobile phase, successfully separating Betaxolol from degradation products formed under forced degradation studies [1].

References

Betaxolol hydrochloride excipient compatibility studies

Author: Smolecule Technical Support Team. Date: February 2026

How to Test Excipient Compatibility

The fundamental goal is to determine whether excipients cause unacceptable instability in the drug substance. This is achieved through forced degradation studies and specificity testing using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) [1].

The workflow below illustrates the key stages of this testing process.

Start Start Compatibility Study Step1 1. Develop Stability-Indicating Method (RP-HPLC Method) Start->Step1 Step2 2. Perform Forced Degradation on Betaxolol HCl Alone Step1->Step2 Step3 3. Prepare Drug-Excipient Mixtures Step2->Step3 Step4 4. Stress Drug-Excipient Mixtures Step3->Step4 Step5 5. Analyze and Compare Step4->Step5 End Interpret Results (Check for new peaks or increased degradation) Step5->End

Detailed Experimental Protocol

The following steps are based on a validated stability-indicating RP-HPLC method for betaxolol hydrochloride [1]. You can use this method as a starting point for your compatibility studies.

1. Chromatographic Conditions This table summarizes the core parameters of the HPLC method used for analysis.

Parameter Specification
Column Nucleosil C18 (150 mm x 4.6 mm, 4 µm or 250 mm x 4.6 mm, 5 µm) [1]
Mobile Phase 0.02 M Potassium Dihydrogen Phosphate Buffer : Methanol (40:60, v/v) [1]
pH Adjustment Adjust to pH 3.0 with orthophosphoric acid [1]
Flow Rate 1.6 mL/min [1]
Detection Wavelength 220 nm [1]
Injection Volume 20 µL [1]
Retention Time ~1.72 minutes [1]

2. Sample Preparation for Compatibility Testing

  • Drug-Excipient Mixtures: Prepare intimate mixtures of this compound with the excipient to be tested (e.g., 1:1 or 1:5 ratio, depending on the expected final formulation) [1].
  • Stress Conditions: Subject these mixtures to various stress conditions to accelerate potential interactions. The study cited exposed samples to acid hydrolysis (5M H2SO4, 24h), alkali hydrolysis (5N NaOH, 24h), and oxidative stress (3% H2O2, 24h) [1]. Other common stress conditions include heat and humidity.

3. Analysis and Interpretation

  • Inject the stressed samples and compare the chromatograms with those of a pure, unstressed drug and stressed drug without excipients [1].
  • Compatibility is confirmed if the chromatogram of the drug-excipient mixture does not show any new degradation peaks, or a significant increase in the levels of known degradation products, compared to the drug substance stressed alone [1]. The method demonstrated that this compound was successfully separated from its degradation products formed under stress [1].

Frequently Asked Questions

What is the primary analytical method for this compound compatibility studies? A reversed-phase HPLC (RP-HPLC) method is the standard technique. The specific method using a C18 column with a phosphate buffer-methanol mobile phase has been validated as stability-indicating, meaning it can detect the drug and its degradation products separately [1].

Which excipients have been tested with this method? In the context of developing an HPLC method, the study tested specificity by spiking the drug with common tablet excipients, including lactose, sodium starch glycolate, microcrystalline cellulose, colloidal silica, and magnesium stearate. The results confirmed that the analytical method itself was not interfered with by these excipients, which is a prerequisite for a reliable compatibility study [1].

Are there other formulation studies on betaxolol? Yes. Research has been conducted on formulating betaxolol into controlled-release ocular inserts using polymers like HPMC K4M and Ethyl Cellulose. These studies focus on release kinetics rather than chemical compatibility, but they demonstrate that these polymers can be successfully used in formulations containing betaxolol [2].

References

Betaxolol hydrochloride precision and accuracy improvement

Author: Smolecule Technical Support Team. Date: February 2026

Validated RP-HPLC Method for Betaxolol Hydrochloride

For researchers, a robust Reversed-Phase HPLC (RP-HPLC) method is fundamental. The method below has been developed and validated according to International Conference on Harmonization (ICH) guidelines and is suitable for the analysis of this compound in pharmaceutical dosage forms [1].

Detailed Chromatographic Conditions
Parameter Specification
Column Nucleosil C18, 5 μm (250 mm × 4.6 mm) [1]
Mobile Phase 0.02 M Potassium Dihydrogen Phosphate Buffer : Methanol (40:60, v/v) [1]
pH Adjustment Adjusted to pH 3.0 with ortho-Phosphoric Acid [1]
Flow Rate 1.6 mL/min [1]
Detection Wavelength 220 nm [1]
Injection Volume 20 μL [1]
Column Temperature 20°C [1]
Retention Time ~1.72 minutes [1]
Run Time Within 10 minutes [1]
Method Validation Data

The following table summarizes the key validation parameters obtained for this method, demonstrating its reliability [1].

Validation Parameter Result
Linearity Range 25 - 200 μg/mL [1]
Regression Equation y = 0.4434x + 0.0767 [1]
Correlation Coefficient (R²) 0.9999 [1]
Precision (% RSD) System Precision: ≤ 0.41%; Method Precision: ≤ 0.53% [1]
Accuracy (% Recovery) 100.01% - 101.35% [1]
LOD & LOQ Calculated per ICH guidelines [1]

Experimental Protocols

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 200 mg of this compound reference standard and transfer to a 200 mL volumetric flask. Add about 10 mL of deionized water, sonicate to dissolve, and make up to the volume with deionized water [1].
  • Working Standard (100 μg/mL): Dilute an appropriate aliquot of the stock solution with the mobile phase [1].
  • Tablet Sample Preparation: Finely powder five 20 mg tablets. Weigh a portion equivalent to 100 mg of this compound and transfer to a 100 mL volumetric flask. Add deionized water, sonicate for 10 minutes, and dilute to volume. Centrifuge a portion of this solution at 15,000 rpm for 10 minutes and use the supernatant for injection [1].
Forced Degradation Studies

Forced degradation establishes the stability-indicating capability of the method. The workflow below illustrates the experimental design for subjecting betaxolol samples to various stress conditions.

Start Betaxolol HCl Sample Acid Acid Hydrolysis (5M H₂SO₄, 24h, RT) Start->Acid Base Alkali Hydrolysis (5N NaOH, 24h, RT) Start->Base Oxidation Oxidative Stress (3% H₂O₂, 24h, RT) Start->Oxidation Light Sunlight Exposure (7 days) Start->Light NeutralizeAcid Neutralize with 5N NaOH Acid->NeutralizeAcid NeutralizeBase Neutralize with 5N HCl Base->NeutralizeBase Analyze Analyze by HPLC Oxidation->Analyze Light->Analyze NeutralizeAcid->Analyze NeutralizeBase->Analyze

Frequently Asked Questions (FAQs)

Method Development & Optimization

Q1: Why is the mobile phase pH critical, and why is it set at 3.0 in this method? The pH of the mobile phase significantly impacts the ionization state of the analyte and its interaction with the stationary phase. A low pH (3.0) suppresses the ionization of silanol groups on the C18 column and the betaxolol molecule itself, leading to better peak shape, reduced tailing, and consistent retention times [1].

Q2: How can I improve the retention time reproducibility?

  • Ensure the mobile phase buffer is prepared with high-purity reagents and the pH is accurately adjusted.
  • Allow the HPLC system to equilibrate sufficiently with the mobile phase before starting a sequence.
  • Maintain a constant column temperature, as specified in the method [1].
Troubleshooting Common Issues

Q3: What should I do if I observe peak tailing or splitting?

  • Cause: This is often due to a contaminated column or a voided column bed.
  • Solution: Flush the column according to the manufacturer's instructions. If the problem persists, consider replacing the guard column or the analytical column itself. Also, verify that the sample is fully dissolved and free of particulate matter.

Q4: The baseline is noisy or shows high backpressure. What are the likely causes?

  • Cause: Air bubbles in the detector flow cell or a blockage in the system (e.g., frit, tubing).
  • Solution: Purge the system thoroughly. Filter all mobile phases and sample solutions through a 0.45 μm or 0.22 μm membrane filter. Check for blockages at the column inlet frit [1].

Q5: The recovery in my accuracy test is outside the acceptable range (98-102%). What could be wrong?

  • Cause: Inaccurate preparation of standard or sample solutions.
  • Solution: Re-check the weighing procedure and ensure volumetric flasks are correctly filled to the mark. Verify the calibration of your analytical balance and pipettes. For tablet analysis, ensure the powder is homogeneous [1].

Advanced Topic: Novel Drug Delivery Systems

Beyond analytical method development, research into improving betaxolol's therapeutic precision is also advancing. A major challenge in ocular delivery is low bioavailability (<5% for eye drops) due to physiological barriers [2] [3].

Emerging strategies focus on novel carrier systems to enhance precision and efficacy:

  • Nanocarriers and Hydrogels: Systems like polymeric nanoparticles and liposomes are being studied to improve penetration across ocular tissues and provide sustained drug release [2].
  • Stimuli-Responsive Hydrogels: "Smart" hydrogels made from materials like chitosan can respond to changes in pH at the ocular surface, potentially allowing for more controlled and targeted drug delivery for glaucoma [3].

References

Betaxolol hydrochloride chiral separation challenges

Author: Smolecule Technical Support Team. Date: February 2026

Betaxolol Chiral Separation: Troubleshooting Guide

Problem & Possible Cause Diagnostic Steps Recommended Solution
Poor Resolution Test column with QC method; Check retention times, peak shape. Adjust mobile phase composition (ratio of organic solvents, acid/base additives); Consider using a different CSP (e.g., switch from polysaccharide to macrocyclic glycopeptide); Lower temperature [1] [2].
Low Column Efficiency (Theoretical Plates) Check for peak tailing or broadening; Measure column pressure. Flush and clean column (use strong solvents like DMF for immobilized phases or 2-propanol for coated phases); Ensure sample is dissolved in mobile phase or weaker solvent; Replace clogged inlet frit or use guard cartridge [3].
High Backpressure Check pressure history; Review sample solvent and mobile phase. Reverse column to flush frit (short-term); Filter mobile phase and samples; Ensure sample solvent compatibility (avoid strong solvents in NP); For coated columns, confirm no harmful solvents were used [3].
Irreproducible Results on a New Column Compare with established method on old column. "Condition" new column with mobile phase containing additive to mimic "memory effect" of old column; For validated methods, use a column from the same lot or redevelop method [3].

Experimental Protocol: Direct Enantiomeric Separation of Betaxolol

This validated HPLC method can serve as a reference for developing your own assays [1] [4].

  • Chiral Stationary Phase (CSP): Teicoplanin macrocyclic antibiotic (commercially known as Chirobiotic T), 150 mm x 4.6 mm i.d. [1]
  • Mobile Phase: Polar Ionic Mode (PIM). Methanol : Glacial Acetic Acid : Triethylamine = 100 : 0.020 : 0.025 (v/v/v) [1]
  • Flow Rate: 1.5 mL/min [1]
  • Detection: Fluorescence detection with excitation at 275 nm and emission at 305 nm [1]
  • Internal Standard: S-(-)-Atenolol [1]
  • Temperature: Ambient [1]
  • Sample Preparation:
    • Tablets: Powder tablets, sonicate in methanol, centrifuge, and dilute supernatant with internal standard [1].
    • Ophthalmic Solutions: Dilute directly with methanol and internal standard [1].

Workflow for Chiral Method Development

This general strategy can help systematically develop and optimize a chiral separation method for Betaxolol and other compounds. The process involves selecting a column, screening mobile phases, and then fine-tuning the method.

Start Start Method Development Step1 1. Column Selection (Polysaccharide or Macrocyclic Antibiotic) Start->Step1 Step2 2. Mobile Phase Screening (Normal Phase, Polar Organic Mode, Polar Ionic Mode) Step1->Step2 Step3 3. Fine-Tuning (Adjust solvent/additive ratios, temperature, flow rate) Step2->Step3 Step4 4. Method Validation (Linearity, accuracy, precision, robustness) Step3->Step4 End Validated Method Step4->End

Frequently Asked Questions (FAQs)

  • What is the most common chiral stationary phase used for β-blockers like Betaxolol? Polysaccharide-based columns (e.g., Chiralcel OD-H, OJ-H, Chiralpak AD-H) and macrocyclic glycopeptide-based columns (e.g., Chirobiotic T, V) are among the most successful and widely used CSPs for the enantioseparation of β-blockers [2].

  • Why should I consider Polar Ionic Mode (PIM)? PIM, which uses a polar organic solvent (like methanol) with small amounts of acid and base additives, offers advantages in speed, efficiency, and sensitivity. The mobile phases are also volatile, making them ideal for preparative-scale applications and LC-MS coupling [1] [5].

  • My column efficiency has dropped. Can the column be saved? It depends on the column type. Immobilized columns (e.g., CHIRALPAK IA, IB, IC series) can often be regenerated by flushing with strong solvents like THF or DMF. Coated columns are more sensitive, and flushing with 2-propanol may help, but damage from strong solvents is often irreversible, requiring column replacement [3].

  • What is the clinical importance of separating Betaxolol enantiomers? The S- and R-enantiomers of a chiral drug can have significantly different pharmacological activities, metabolism, and toxicity. For β-blockers, the (S)-(-)-enantiomer is typically responsible for the desired beta-blocking activity. Therefore, enantiomeric separation is crucial for pharmacokinetic studies, ensuring drug safety and efficacy, and for monitoring optical purity in pharmaceutical products [2].

References

Betaxolol hydrochloride membrane permeability enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Betaxolol HCl & Permeability Challenges

Betaxolol HCl is a selective β1-adrenergic blocker used to lower intraocular pressure (IOP) in glaucoma by reducing aqueous humor production [1]. Its permeability is challenging because it is a highly hydrophilic drug (Biopharmaceutical Classification System Class III: high solubility, low permeability) with a reported permeability coefficient of 3.5 × 10⁻⁵ cm/s [2]. The main barriers it must overcome are:

  • Corneal Epithelium: The tightly bound, lipophilic outermost layer of the cornea is the primary barrier to transcorneal penetration [3] [4].
  • Precorneal Dynamics: Rapid tear turnover and nasolacrimal drainage severely limit the drug's contact time with the ocular surface [5] [3].

Formulation Strategies for Permeability Enhancement

Advanced nanocarrier systems can significantly improve the corneal permeability and retention of Betaxolol HCl. The table below summarizes the performance of two effective strategies.

Formulation Type Key Components Particle Size (nm) Zeta Potential (mV) Encapsulation Efficiency (%) Key Permeability & Efficacy Findings
Highly Permeable Ocular Bilosomes (HPOBs) [2] Span 60, Cholesterol, Sodium Deoxycholate 132.4 ± 4.8 -46.1 ± 2.1 88.9 ± 1.5 8.8-fold increase in ex vivo corneal permeability; sustained IOP reduction over 24 hours in vivo.
Multifunctional Nanoparticles [6] Chitosan, Hyaluronic Acid, Montmorillonite, Eudragit 265.3 ± 9.1 +37.8 ± 1.2 85.4 ± 2.3 Significant prolongation of precorneal retention; more durable and stable IOP-lowering effect in vivo.

Experimental Protocols for Key Formulations

Protocol 1: Fabrication of Betaxolol-Loaded Highly Permeable Ocular Bilosomes (HPOBs)

This method uses the ethanol injection technique to create stable, permeable vesicles [2].

  • Step 1: Lipid Phase Preparation

    • Dissolve soybean phosphatidylcholine (SPC, 100 mg), cholesterol (20 mg), Span 60 (30 mg), and sodium deoxycholate (20 mg) in 5 mL of ethanol. Gently heat to 60°C to ensure complete dissolution.
  • Step 2: Aqueous Phase Preparation

    • Dissolve 20 mg of Betaxolol HCl in 10 mL of phosphate buffer saline (PBS, pH 7.4).
  • Step 3: Injection and Self-Assembly

    • Using a syringe pump, inject the organic lipid phase rapidly into the heated aqueous phase (60°C) under constant magnetic stirring at 900 rpm.
    • Continue stirring for 30 minutes to allow for the complete evaporation of ethanol and the formation of bilosomes.
  • Step 4: Purification and Storage

    • The resulting bilosome suspension can be purified by dialysis or centrifugation to remove unencapsulated drug.
    • Store the final HPOBs suspension at 4°C.
Protocol 2: Preparation of Multifunctional Mucoadhesive Nanoparticles

This ion cross-linking method creates complex nanoparticles for prolonged retention [6].

  • Step 1: Form the Drug-Clay Complex

    • Prepare an acid-activated montmorillonite (MMt) suspension.
    • Intercalate Betaxolol HCl cations with the MMt by stirring to form the MMt-BH complex.
  • Step 2: Prepare Polymer Solutions

    • Dissolve chitosan (CS) in 0.2% (v/v) acetic acid solution (pH 5.0) to a concentration of 0.5 mg/mL.
    • Prepare a hyaluronic acid (HA) solution at a concentration of 2 mg/mL in deionized water.
  • Step 3: Nanoparticle Formation

    • Add the MMt-BH complex (or free BH for control) to the HA solution.
    • Under magnetic stirring at 900 rpm, add the CS solution to the HA solution to form the MMt-BH-HA/CS nanoparticles via ionic cross-linking. Stir for 30 minutes.
  • Step 4: Eudragit Coating

    • Add Poloxamer 188 as a stabilizer to the nanoparticle suspension.
    • Dropwise, add a 10 mg/mL Eudragit RS ethanol solution into the system under immediate ice-bath sonication for 5 minutes.
    • Stir the final emulsion for 2 hours at room temperature to evaporate the organic solvent.
    • Store the MMt-BH-HA/CS-ED NPs suspension at 4°C.

Troubleshooting Common Experimental Issues

Problem Possible Cause Suggested Solution
Low Encapsulation Efficiency (EE%) Drug leakage due to high water solubility of BH. Use an ion-exchange matrix (e.g., montmorillonite) to pre-complex the drug before encapsulation [6].
Large Particle Size & High PDI Inefficient mixing during formation; aggregation. Optimize stirring speed/sonication energy; use a syringe pump for controlled injection [2]. Include a stabilizer like Poloxamer 188 [6].
Poor Corneal Permeation Formulation lacks penetration-enhancing components. Incorporate bile salts (e.g., sodium deoxycholate) and edge activators in bilosomes [2]. Use cationic polymers (e.g., chitosan) to loosen tight junctions [6].
Short Precorneal Retention Formulation is cleared quickly by tear turnover. Use mucoadhesive polymers (e.g., Chitosan, Hyaluronic Acid) to increase interaction with the ocular mucosa [6] [3].

Mechanisms of Permeability Enhancement Visualized

Advanced formulations enhance permeability through multiple mechanisms. The diagram below illustrates how bilosomes and multifunctional nanoparticles interact with ocular barriers.

References

Betaxolol hydrochloride retinal blood flow effects comparison

Author: Smolecule Technical Support Team. Date: February 2026

Retinal Blood Flow: Betaxolol vs. Timolol

Metric Betaxolol (0.5%) Timolol (0.5%) Study Details

| Short-Term Effect (90 mins) | No significant change [1] [2] | Significant decrease (-18 ± 5%) [1] [2] | Design: Double-masked, randomized, placebo-controlled trial. Subjects: 12 healthy volunteers. Measurement: Laser Doppler velocimetry of retinal venous flow [1] [2]. | | Long-Term Effect (2 weeks) | Significant increase (+14 ± 9%) [1] [2] | Significant decrease (-14 ± 6%) [1] [2] | | | Effect on Vascular Resistivity | Significant reduction in the ophthalmic and central retinal arteries [3] [4] | Significant increase in the temporal posterior ciliary artery [4] | Design: Color Doppler Imaging (CDI) study. Population: Patients with Primary Open Angle Glaucoma (POAG) [4]. | | Clinical Outcome Correlation | Improved visual fields in patients with normotension glaucoma after one year [3] | Not assessed in the provided studies | Population: 18 patients with normotension glaucoma (NTG) [3]. |

Detailed Experimental Protocols

To ensure reproducibility, here are the methodologies from the key studies cited.

Laser Doppler Velocimetry Study [1] [2]

This study was designed to directly compare the short- and long-term effects of the two drugs.

  • Design: Double-masked, randomized, placebo-controlled clinical trial.
  • Subjects: 12 healthy adult volunteers.
  • Intervention:
    • Eyes were treated with either one drop or a twice-daily application for two weeks of 0.5% betaxolol hydrochloride, 0.5% timolol maleate, or a placebo.
  • Primary Outcome Measurement:
    • Retinal Venous Blood Flow: Measured using Laser Doppler Velocimetry. This technique combines laser Doppler to measure blood velocity with monochromatic fundus photography to measure vessel diameter, allowing for the calculation of volumetric blood flow in a major temporal retinal vein.
  • Timing of Measurements: Baseline, 90 minutes post-instillation, and after 2 weeks of treatment.
Color Doppler Imaging (CDI) Study in Normotension Glaucoma [3]

This study focused on the long-term clinical outcomes of betaxolol in a relevant patient population.

  • Design: Longitudinal, one-year follow-up study.
  • Subjects: 36 eyes of 18 patients with normotension glaucoma (NTG), who were otherwise free of systemic disease.
  • Intervention: Twice-daily bilateral topical application of 0.5% betaxolol HCl for one year.
  • Outcome Measurements:
    • Ocular Hemodynamics: Assessed using Color Doppler Imaging (CDI) to measure the Resistivity Index (RI) in the ophthalmic artery (OA), central retinal artery (CRA), and posterior ciliary artery (PCA). A lower RI indicates reduced vascular resistance and improved blood flow.
    • Visual Function: Evaluated using Humphrey automated perimetry (visual field testing).
    • Intraocular Pressure (IOP): Measured using Goldmann applanation tonometry.
  • Timing of Measurements: Baseline and after 12 months of treatment.

Mechanisms of Action: Beyond Pressure Lowering

The differential effects on blood flow are linked to the distinct pharmacological mechanisms of the two drugs. The following diagram illustrates the key pathways and mechanisms through which betaxolol and timolol affect retinal blood flow and neurons.

G cluster_IOP Primary Mechanism: IOP Reduction cluster_Flow Divergent Mechanism: Vascular Effects cluster_Neuro Ancillary Mechanism: Neuroprotection Start Topical Application (Betaxolol or Timolol) IOP_Node Reduced Aqueous Humor Production in Ciliary Body Start->IOP_Node Betaxolol_Mech Betaxolol Start->Betaxolol_Mech Timolol_Mech Timolol Start->Timolol_Mech Perf_Press Increased Perfusion Pressure IOP_Node->Perf_Press Lowers IOP Betaxolol_Path1 Possible Vasodilation (β1-selectivity) Betaxolol_Mech->Betaxolol_Path1 Betaxolol_Path2 Blockade of Voltage-Gated Calcium Channels Betaxolol_Mech->Betaxolol_Path2 Timolol_Path Non-selective β-blockade May cause vasoconstriction (β2-blockade) Timolol_Mech->Timolol_Path Outcome_Betaxolol Outcome: Increased Retinal Blood Flow Betaxolol_Path1->Outcome_Betaxolol Betaxolol_Path2->Outcome_Betaxolol Neuro_Node Reduced Calcium Influx into Neurons Betaxolol_Path2->Neuro_Node Proposed Pathway Outcome_Timolol Outcome: Decreased Retinal Blood Flow Timolol_Path->Outcome_Timolol Neuro_Outcome Protection from Ischemic Damage Neuro_Node->Neuro_Outcome

The divergent effects stem from their differing receptor selectivity and molecular actions:

  • Betaxolol: As a cardioselective β-1 adrenergic receptor antagonist, it has limited effect on β-2 receptors in vascular smooth muscle [5]. This selectivity may prevent the vasoconstriction associated with non-selective beta-blockers. Furthermore, research indicates that betaxolol can directly relax vascular smooth muscle by blocking voltage-gated calcium channels, a mechanism independent of its beta-blocking activity [6]. This dual action promotes vasodilation and increased blood flow.
  • Timolol: As a non-selective β-1 and β-2 adrenergic receptor antagonist, its blockade of β-2 receptors in blood vessels can leave vasoconstrictory signaling unopposed, potentially leading to increased vascular resistance and reduced blood flow [5].

Conclusion and Clinical Implications

For researchers and drug development professionals, the data indicates that betaxolol offers a multi-faceted pharmacological profile:

  • Dual Benefit: It combines effective IOP reduction with a positive impact on ocular hemodynamics and potential direct neuroprotection [1] [3] [6].
  • Patient Selection: This profile makes it a particularly compelling candidate for treating conditions like normal-tension glaucoma, where vascular factors and impaired blood flow are believed to play a critical role in the progression of the disease, independent of IOP [3].
  • Differentiation: Betaxolol's ability to increase retinal blood flow clearly differentiates it from timolol and may contribute to the long-term preservation of visual function beyond what is achieved by lowering IOP alone.

References

Betaxolol hydrochloride systemic side effects versus non-selective beta-blockers

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Systemic Side Effects

The core difference lies in receptor selectivity: betaxolol is a cardioselective β-1 blocker, while non-selective beta-blockers (e.g., propranolol, timolol) antagonize both β-1 and β-2 adrenergic receptors [1] [2]. This selectivity profile is the primary reason for their differing side effect patterns.

The table below summarizes the key differences in their systemic adverse effect profiles.

Side Effect Category Betaxolol (β-1 Selective) Non-Selective Beta-Blockers (e.g., Propranolol, Timolol)
Cardiovascular Bradycardia, hypotension, heart failure (dose-dependent) [1] [3]. Effects are generally similar to betaxolol [2] [4].
Respiratory Lower risk of bronchospasm; preferred in patients with mild respiratory disease like COPD [1]. Significantly higher risk; can cause life-threatening bronchospasm; contraindicated in asthma [2] [5] [6].
Metabolic / Endocrine May mask hypoglycemia in diabetics [3]. More pronounced masking of hypoglycemic symptoms; may exacerbate hyperglycemia [2] [4].
Peripheral Vasculature Lower potential for cold-induced vasoconstriction [1]. Can cause or worsen Raynaud's phenomenon and peripheral vascular disease due to unopposed α-receptor-mediated vasoconstriction [2] [4].
Central Nervous System Insomnia, dizziness, fatigue, depression [1] [5]. Similar CNS effects; fatigue and sexual dysfunction are widely reported [2] [6].

To provide a clearer quantitative perspective, the following table compares their effects on specific physiological parameters based on their mechanisms of action.

Parameter / Interaction Betaxolol (β-1 Selective) Non-Selective Beta-Blockers
Heart Rate Decreases [1] [7] [8] Decreases [2] [8]
Bronchoconstriction Risk Lower (theoretical and clinical) [1] Higher (theoretical and clinical) [2] [6]
Peripheral Vascular Resistance Mild increase or neutral effect [8] More pronounced increase [8]
Anaphylaxis & Epinephrine Reduced response to epinephrine; may require higher doses [2] [6] Reduced response to epinephrine; may require higher doses [2] [6]

Mechanisms of Action and Experimental Insights

The divergence in side effects is a direct consequence of the different adrenergic receptors blocked.

Receptor Selectivity and Physiological Impact
  • Betaxolol: As a β-1 selective antagonist, its primary action is on receptors in the heart and kidney. Blocking cardiac β-1 receptors reduces heart rate and contractility, while blocking β-1 receptors in the juxtaglomerular apparatus inhibits renin release, contributing to lowered blood pressure [1] [8]. Its key advantage is its minimal blockade of β-2 receptors, which are predominantly found in the bronchial and vascular smooth muscle [1]. This accounts for its safer profile in patients with respiratory conditions.
  • Non-Selective Beta-Blockers: Drugs like propranolol and timolol block both β-1 and β-2 receptors [2] [6]. The blockade of bronchial β-2 receptors prevents smooth muscle relaxation, leading to a high risk of bronchospasm. Similarly, blocking β-2 receptors in peripheral blood vessels leaves α-adrenergic vasoconstrictor activity unopposed, which can result in cold extremities and exacerbate Raynaud's phenomenon [8] [4].

The diagram below illustrates the primary signaling pathways affected by these drugs, highlighting the sources of their differing side effect profiles.

G Catecholamines Catecholamines Beta1_Receptor β₁-Adrenergic Receptor Catecholamines->Beta1_Receptor Beta2_Receptor β₂-Adrenergic Receptor Catecholamines->Beta2_Receptor Gs_Protein1 Stimulatory G-protein (Gs) Beta1_Receptor->Gs_Protein1 Gs_Protein2 Stimulatory G-protein (Gs) Beta2_Receptor->Gs_Protein2 AC1 Adenylyl Cyclase Gs_Protein1->AC1 AC2 Adenylyl Cyclase Gs_Protein2->AC2 cAMP1 cAMP ↑ AC1->cAMP1 cAMP2 cAMP ↑ AC2->cAMP2 Heart_Effects Heart: ↑ Heart Rate ↑ Contractility cAMP1->Heart_Effects Kidney_Effects Kidney: ↑ Renin Release cAMP1->Kidney_Effects Bronchi_Effects Bronchi: Smooth Muscle Relaxation cAMP2->Bronchi_Effects Vessel_Effects Blood Vessels: Vasodilation cAMP2->Vessel_Effects Betaxolol Betaxolol (Selective) Betaxolol->Beta1_Receptor Antagonizes Nonselective Non-Selective β-Blocker Nonselective->Beta1_Receptor Antagonizes Nonselective->Beta2_Receptor Antagonizes

Diagram: Signaling Pathways and Drug Targets of Beta-Blockers. Betaxolol selectively inhibits the β₁-receptor pathway (yellow), primarily affecting heart and kidney function. Non-selective beta-blockers inhibit both β₁ (yellow) and β₂ (green) pathways, leading to additional effects on bronchi and blood vessels, which explains their higher incidence of respiratory and vascular side effects.

Supporting Experimental Data and Clinical Context

The clinical preference for betaxolol in patients with respiratory comorbidities is supported by its pharmacological profile [1]. Furthermore, the lipophilicity of a beta-blocker influences its ability to cross the blood-brain barrier, which is associated with the incidence of CNS side effects like sleep disturbance and depression. Betaxolol is considered lipophilic [1], a property shared with several non-selective blockers like propranolol [4], meaning this class of side effects may be similar across these agents.

Key Takeaways for Research and Development

  • Receptor Selectivity is Central: The β-1 selectivity of betaxolol is a key determinant of its improved safety profile over non-selective agents, particularly concerning respiratory and peripheral vascular effects.
  • Formulation Matters: Even with topical ophthalmic administration, systemic absorption can occur and lead to the side effects described above [1] [5]. This is a critical consideration for drug delivery design.
  • Clinical Guidelines Reflect Differences: Current medical guidelines reflect this risk stratification, often restricting the use of non-selective beta-blockers in patients with asthma, while allowing for the cautious use of selective agents like betaxolol in certain cases [1] [2].

References

Betaxolol hydrochloride analytical methods comparison HPLC vs GC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Method Comparison: HPLC vs. GC-MS for Betaxolol Hydrochloride

The table below summarizes the key characteristics of HPLC and GC-MS methods for analyzing this compound, based on current literature.

Feature HPLC (Stability-Indicating RP-HPLC) GC-MS (for β-Blockers in General)
Common Application Analysis of pharmaceutical formulations (tablets); forced degradation studies [1]. Multi-residue analysis in biological fluids and urine for doping control or forensic toxicology [2] [3].
Sample Preparation Dissolution in water or mobile phase, dilution, and filtration [1]. Typically requires derivatization of the polar amine and hydroxyl groups before analysis [3].
Separation & Detection RP-C18 column; UV detection at 220 nm [1]. GC column; mass spectrometric detection [3].
Linearity 25 - 200 μg/mL [1] Data specific to betaxolol not available in search results.
LOD/LOQ Not specified in the located study, but method was validated per ICH guidelines [1]. Generally allows determination in the lower ng/mL range for β-blockers in urine [3].
Key Advantage Simplicity and speed: No complex sample derivation; rapid run time (1.72 min for betaxolol) [1]. High sensitivity and selectivity: Superior for detecting very low concentrations in complex matrices like blood [2] [3].
Key Limitation Lower sensitivity compared to MS-detection methods. Tedious preparation: Derivatization step is often lengthy and complex [3].

A core challenge in directly comparing these techniques for betaxolol is that GC-MS typically requires a derivatization step to analyze the drug due to its polar functional groups, making the process more complex than HPLC [3] [4].

Experimental Protocols

Here are the detailed methodologies for the key techniques cited.

Stability-Indicating RP-HPLC Method for Tablets

This is a validated method for quantifying this compound in tablets and assessing its stability [1].

  • Chromatographic Conditions:
    • Column: Nucleosil C18 (150 mm × 4.6 mm, 4 µm or 250 mm × 4.6 mm, 5 µm).
    • Mobile Phase: Isocratic elution with a mixture of 0.02 M Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with ortho-phosphoric acid) and Methanol in a 40:60 (v/v) ratio.
    • Flow Rate: 1.6 mL/min.
    • Detection: UV detector at 220 nm.
    • Column Temperature: 20°C.
    • Injection Volume: 20 µL.
    • Retention Time: ~1.72 minutes.
  • Sample Preparation:
    • Powder and weigh tablets equivalent to 100 mg of this compound.
    • Transfer to a 100 mL volumetric flask, add deionized water, and sonicate for 10 minutes.
    • Dilute to volume with water and mix.
    • Further dilute an aliquot with the mobile phase to obtain a final concentration of about 100 µg/mL.
    • Centrifuge the solution at 15,000 rpm for 10 minutes and inject the supernatant.
  • Validation Highlights:
    • Linearity: Excellent (R² = 0.9999) over 25-200 µg/mL.
    • Precision: RSD ≤ 0.53% for repeatability.
    • Accuracy: Mean recovery between 100.01% - 101.35%.
LC-MS/MS Method for β-Blockers in Biological Fluids

While not specific to betaxolol, a modern UHPLC-MS/MS method for 18 β-blockers in blood demonstrates the protocol for highly sensitive detection [2].

  • Extraction: Liquid-liquid extraction with ethyl acetate at pH 9.
  • Chromatography: Reversed-phase UHPLC using a C18 column.
  • Detection: Triple Quadrupole Mass Spectrometer (QqQ-MS/MS) in Multiple Reaction Monitoring (MRM) mode.
  • Sensitivity: Achieved quantification limits (LOQ) as low as 0.1 ng/mL for some β-blockers.

Workflow Comparison

The following diagram illustrates the fundamental procedural differences between the two techniques for analyzing betaxolol.

Key Insights and Recommendations

  • For Pharmaceutical Quality Control (Tablets): The stability-indicating RP-HPLC method is the clear choice. It is rapid, simple, robust, and fully validated for this specific purpose, providing excellent results for assay and degradation studies without needing complex sample preparation or MS instrumentation [1].
  • For Forensic or Pharmacokinetic Studies: LC-MS/MS is superior to GC-MS for betaxolol analysis in biological matrices. It provides the high sensitivity and specificity required for low-concentration detection without the need for derivatization, making it the modern standard for such applications [2] [4].
  • GC-MS Consideration: While GC-MS is a powerful technique, its necessity for derivatization and the widespread adoption of LC-MS/MS make it a less favorable option for betaxolol today. It may still be useful in labs without access to LC-MS instrumentation [3].

The "best" method is dictated by your analytical goal. For routine analysis of drug products, HPLC-UV is ideal. For detecting trace levels in biological systems, LC-MS/MS is the recommended technique.

References

Betaxolol hydrochloride safety profile versus other antiglaucoma agents

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy and Safety of Antiglaucoma Agents

The table below summarizes the key characteristics of Betaxolol versus other common antiglaucoma drug classes based on clinical studies.

Agent / Drug Class Mechanism of Action IOP Reduction (Efficacy) Key Safety Profile & Contraindications Clinical & Research Notes

| Betaxolol (Selective β-1 Blocker) | Reduces aqueous humor production via β-1 adrenergic blockade [1] [2]. | • Monotherapy: ≈ -3 mmHg to -4 mmHg in children [3]. • Vs. Timolol: Slightly less effective [4] [5]. | • Systemic: Fewer pulmonary side effects (bronchospasm) due to β-1 selectivity; caution in cardiac disease [1] [2]. • Ocular: Conjunctival hyperemia, discomfort [6]. | Potential neuroprotective and vasodilatory effects beyond IOP-lowering, possibly due to calcium channel blocking activity [2]. | | Timolol (Non-Selective β-Blocker) | Reduces aqueous humor production via β-1 and β-2 adrenergic blockade [3]. | • Monotherapy: ≈ -5 mmHg in children [3]. • Long-term: 43% of patients remained on monotherapy after 7 years [5]. | • Systemic: Higher risk of bronchospasm, bradycardia, hypotension; contraindicated in asthma, severe COPD [3] [1]. • Ocular: Similar ocular tolerance to Betaxolol [4]. | Considered more effective for IOP reduction than Betaxolol, but with a less favorable systemic safety profile in at-risk patients [5] [3]. | | Prostaglandin Analogs (e.g., Latanoprost) | Increases uveoscleral outflow of aqueous humor [7]. | • Monotherapy: 25-33% reduction from baseline [7]. | • Systemic: Generally minimal systemic effects [1]. • Ocular: Conjunctival hyperemia, increased eyelash growth, iris pigmentation changes [7]. | Often first-line therapy due to strong efficacy and favorable systemic safety profile [1] [7]. | | Carbonic Anhydrase Inhibitors (e.g., Dorzolamide) | Reduces aqueous humor production by inhibiting carbonic anhydrase in the ciliary body [3]. | • Monotherapy (Pediatric): Modest effect; 56-78% of children maintained on monotherapy for 3 months [3]. | • Systemic: Generally well-tolerated systemically [3]. • Ocular: Burning/stinging on instillation, ocular hyperemia [3]. | Useful as a second-line agent, especially in patients with contraindications to beta-blockers [3]. | | Alpha-2 Agonists (e.g., Brimonidine) | Reduces aqueous production and may increase uveoscleral outflow [3]. | • Pediatric Adjunct: Modest effect (≈ -2 mmHg) [3]. | • Systemic: High risk of CNS depression (somnolence, lethargy), bradycardia, hypotension in children; avoid in infants and young children [3]. | Not a first- or second-line therapy in pediatrics due to safety profile. Apraclonidine has a better safety profile for short-term use [3]. |

Detailed Experimental Data and Protocols

For a deeper understanding, here are the methodologies and key findings from pivotal studies comparing Betaxolol and Timolol.

Seven-Year Prospective Comparative Study [5]

This long-term study provides crucial data on the real-world performance of these medications.

  • Objective: To determine the long-term efficacy of β-blocker monotherapy and compare whether selective (Betaxolol) or non-selective (Timolol, Carteolol) agents better preserve the visual field.
  • Methodology:
    • Design: Prospective, randomized, open-label comparative study.
    • Participants: 153 patients (280 eyes) with newly diagnosed open-angle glaucoma.
    • Intervention: Patients were randomized to receive Timolol, Betaxolol, or Carteolol.
    • Duration: Follow-up for 2 to 7 years.
    • Measurements: Clinical observations, Goldmann tonometry (IOP), and Humphrey visual field analysis (using CPSD, MD, and linear regression analysis via PROGRESSOR).
  • Key Findings:
    • Efficacy: All three drugs significantly lowered IOP from untreated levels, though Betaxolol took up to 12 months to reach its maximum effect in some cases.
    • Long-term Monotherapy Success: After 7 years, only 29% of eyes started on Betaxolol and 43% on Timolol remained on the original monotherapy. The rest required additional medication or surgery.
    • Visual Field Preservation: Visual fields showed no statistically significant deterioration over 7 years across all groups. However, 11 eyes (6 on Carteolol, 5 on Betaxolol) were withdrawn due to continuing field loss despite IOP reduction.
    • Conclusion: The study concluded that less than half of the eyes were still on initial β-blocker monotherapy after 5 years and found no particular advantages in using selective β-blockers like Betaxolol over non-selective ones for preserving vision [5].
Six-Month Double-Blind Comparison [4]

This shorter, controlled study focused directly on the efficacy and tolerability of the two drugs.

  • Objective: To compare the efficacy and safety of Betaxolol 0.5% and Timolol 0.5% over six months.
  • Methodology:
    • Design: Randomized, double-blind study.
    • Participants: 29 patients with glaucoma.
    • Duration: 6 months.
    • Measurements: Intraocular pressure.
  • Key Findings:
    • Efficacy: The two drugs were comparable in lowering IOP. Betaxolol effected an average reduction of 7.6 mm Hg (26%), and Timolol reduced it by 8.4 mm Hg (29%).
    • Safety & Tolerability: No patient required adjunctive medications during the study. Ocular side effects were mild and similar for both. Neither drug affected corneal sensitivity, visual acuity, tear production, or pupil size.
    • Conclusion: Given that Betaxolol has been shown to have less impact on the cardiopulmonary system, it "should be strongly considered for the treatment of glaucoma" [4].

Mechanism of Action and Neuroprotective Potential

The following diagram illustrates the primary and proposed secondary mechanisms of Betaxolol.

G cluster_primary Primary (IOP-Lowering) Mechanism cluster_neuro Proposed Neuroprotective Mechanisms Betaxolol Betaxolol Beta1_Blockade β-1 Adrenergic Blockade in Ciliary Body Betaxolol->Beta1_Blockade Vasodilation Vasodilation of Ocular Blood Vessels Betaxolol->Vasodilation Calcium_Channel_Block Calcium Channel Blocking Activity Betaxolol->Calcium_Channel_Block Glutamate_Protection Protection from Glutamate Excitotoxicity Betaxolol->Glutamate_Protection Reduced_Calcium Reduced Intracellular Calcium Influx Beta1_Blockade->Reduced_Calcium Reduced_Aqueous_Production Reduced Aqueous Humor Production Reduced_Calcium->Reduced_Aqueous_Production Lower_IOP Lowered Intraocular Pressure (IOP) Reduced_Aqueous_Production->Lower_IOP Neuroprotection Potential Direct Retinal Ganglion Cell Neuroprotection Vasodilation->Neuroprotection Calcium_Channel_Block->Neuroprotection Glutamate_Protection->Neuroprotection

The primary mechanism of Betaxolol is the reduction of aqueous humor production via β-1 adrenergic blockade in the ciliary body [1]. Research also suggests additional effects:

  • Vasodilation: Betaxolol relaxes ocular microvessels, including retinal arteries, which may improve blood flow to the optic nerve [2].
  • Calcium Channel Blockade: It demonstrates calcium channel blocking activity, which may protect cells from calcium-induced injury [2].
  • Neuroprotection: Studies indicate it can blunt glutamate-induced excitotoxicity in retinal ganglion cells, suggesting a role in protecting these cells from damage independent of IOP lowering [2].

Conclusion for Drug Development Professionals

The data presents a clear trade-off for Betaxolol hydrochloride:

  • Key Advantage: Its cardioselectivity offers a safer pulmonary profile than non-selective beta-blockers, making it a valuable option for patients with mild respiratory comorbidities or intolerance to first-line agents [1].
  • Key Limitation: It is generally less potent at lowering IOP compared to Timolol and Prostaglandin Analogs, which is reflected in higher long-term monotherapy failure rates [5] [3].
  • Differentiating Potential: The neuroprotective and vasodilatory properties of Betaxolol provide a compelling research angle. While clinical evidence for field preservation over Timolol is not conclusive [5], this mechanism offers a potential pathway for developing therapies that protect the optic nerve beyond IOP reduction alone [2].

References

Betaxolol hydrochloride beta-1 selectivity confirmation studies

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Beta-1 Selectivity

The table below summarizes key experimental data from a receptor binding study that compared betaxolol to other common beta-blockers. The affinity ratio (β2:β1) indicates selectivity; a higher ratio means the drug is more selective for beta-1 receptors [1].

Drug Name Beta-1 Selectivity Profile Experimental Model Key Quantitative Findings
Betaxolol Selective β1-antagonist Bovine trachea (β2-predominant) and heart tissues [1]. In trachea, 2.2 to 2.7 times more selective for β1-receptors than atenolol [1].
Atenolol Selective β1-antagonist Same as above [1]. Used as a reference for cardioselective comparison; less selective than betaxolol [1].
ICI-118,551 Selective β2-antagonist Same as above [1]. Highly selective for β2-adrenoceptor binding sites [1].
Propranolol Non-selective β-antagonist Same as above [1]. Blocks both β1 and β2-adrenoceptors equally [1].

Detailed Experimental Protocol

The quantitative data in the table above was generated using a standard competitive radioligand binding assay, a common technique for assessing receptor affinity and selectivity [1].

  • 1. Tissue Preparation: The study used fresh bovine trachea and heart tissues. The tissues were homogenized, and a membrane fraction was prepared via centrifugation for use in the binding assays [1].
  • 2. Radioligand Binding: The specific radioligand used was [³H]-CGP12177. This compound is a non-selective beta-antagonist that binds to both beta-1 and beta-2 receptors. It was added to the tissue membrane preparations to occupy a baseline level of receptors [1].
  • 3. Competition Assay: Increasing concentrations of the unlabeled test drugs (betaxolol, atenolol, etc.) were added to the radioligand-bound membranes. Each drug competes with [³H]-CGP12177 for binding sites on the receptors [1].
  • 4. Data Analysis: The amount of radioligand displaced by each drug at different concentrations was measured. This data was used to calculate the inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd), which represents the affinity of the drug for the receptor. A lower Kd indicates a higher affinity [1].
  • 5. Selectivity Calculation: The receptor subtype selectivity (beta-1 vs. beta-2) was determined by comparing the drug's affinity in heart tissue (which had a measured ratio of 56% beta-1 and 44% beta-2 receptors) to its affinity in tracheal tissue (which had a ratio of 29% beta-1 and 71% beta-2 receptors) [1].

The following diagram illustrates this experimental workflow:

G start Start: Tissue Preparation step1 Homogenize bovine trachea & heart tissues start->step1 step2 Prepare membrane fraction via centrifugation step1->step2 step3 Incubate membranes with radioligand [³H]-CGP12177 step2->step3 step4 Add increasing concentrations of unlabeled test drug step3->step4 step5 Measure displacement of radioligand step4->step5 step6 Calculate IC₅₀ and Kd for each drug step5->step6 step7 Determine β1:β2 selectivity ratio step6->step7 end End: Data Analysis step7->end

Research Implications and Deeper Mechanisms

The high beta-1 selectivity of betaxolol has direct research and clinical implications:

  • Reduced Pulmonary Side Effects: Due to its low affinity for beta-2 receptors in bronchial smooth muscle, betaxolol is less likely to cause bronchospasm compared to non-selective beta-blockers like propranolol. This makes it a candidate for study in patients with mild respiratory comorbidities [2].
  • Potential in Cocaine Withdrawal Research: Preclinical studies suggest that betaxolol may have a role in alleviating anxiety during cocaine withdrawal. Research indicates that this effect may be linked to the drug's action on upregulated beta-1 receptors in the amygdala during withdrawal [3].
  • Cardioprotective Potential: Its high selectivity for cardiac beta-1 receptors underpins its approved uses in treating hypertension, post-myocardial infarction, and chronic stable angina. It works by reducing heart rate, myocardial contractility, and renin release [2].

The following diagram summarizes the primary cardiac signaling pathway targeted by betaxolol:

G agonist Norepinephrine/ Epinephrine receptor Beta-1 Adrenergic Receptor agonist->receptor g_protein Gₛ Protein Activation receptor->g_protein adenylate Adenylate Cyclase Activation g_protein->adenylate cAMP cAMP Production (Increases) adenylate->cAMP calcium Intracellular Calcium (Increases) cAMP->calcium effects Increased Heart Rate & Contractility calcium->effects betaxolol Betaxolol (Competitive Antagonist) betaxolol->receptor Blocks

References

Betaxolol hydrochloride vasorelaxant activity across different vessel types

Author: Smolecule Technical Support Team. Date: February 2026

Vasorelaxant Effects by Vessel Type

The following table summarizes the key findings from experimental studies on Betaxolol's vasorelaxant activity. Please note that direct comparative data for other beta-blockers across the same vessel types is limited in the search results.

Vessel Type / Origin Precontraction Agent Key Finding on Betaxolol Proposed Mechanism of Action Comparative Experimental Data
Retinal Arterioles & Venules (Bovine) [1] 40 mM KCl Concentration-dependent relaxation; R- and S-isomers were equiactive. Inhibition of calcium influx, unrelated to β-blockade [1]. Racemic, R-, and S-Betaxolol showed no significant difference in dose-response curves [1].
Aorta, Renal, Mesenteric, Femoral Arteries (Rat) [2] 80 mM KCl Concentration-dependent relaxation. Inhibition of Ca²⁺ influx via cell membrane [2]. 50% inhibitory concentration (IC₅₀) was 3x higher than papaverine and 3x lower than bunitrolol [2].
Systemic Circulation (Human, Hypertensive Patients) [3] Exercise-induced stress Improved heart rate variability (HRV) during exercise. Not specified in the study, but likely linked to cardioselective β₁-blockade and vasodilation. Betaxolol (5 mg/day) significantly increased high-frequency and low-frequency HRV spectra [3].

Detailed Experimental Protocols

For researchers looking to replicate or understand the context of these findings, here is a summary of the key methodologies used in the cited studies.

  • Bovine Retinal Vessels Study [1]: Bovine retinal microcirculatory systems were dissected and perfused with oxygenated, heparinized physiological salt solution at 37°C. Vessel diameters were measured using video imaging. After preconstriction with 40 mM KCl, cumulative concentration-response curves for racemic betaxolol and its R- and S-isomers were obtained.
  • Isolated Rat Arteries Study [2]: Isolated arterial strips (from aorta, renal, mesenteric, and femoral arteries) were suspended in organ baths. Contractions were induced with 80 mM KCl. The vasorelaxant effects of betaxolol were assessed, and its interaction with Ca²⁺ was studied in KCl-depolarized strips. Cytosolic Ca²⁺ concentration was measured using the fluorescent indicator fura-2.
  • Human Hypertension Study [3]: This was a randomized controlled trial in hypertensive patients. Symptom-limited treadmill exercise tests were performed before and after a 3-week course of 5 mg daily betaxolol hydrochloride. Frequency-domain heart rate variability (HRV) indices (High Frequency and Low Frequency) were measured during the exercise.

Mechanism of Action and Signaling Pathway

The experimental data consistently point towards a calcium channel blocking activity as the primary mechanism for Betaxolol's vasorelaxant effect, which is distinct from its beta-adrenergic blocking action [1] [2].

The diagram below illustrates this proposed signaling pathway and the experimental workflow for validating it:

G Start Start: Vessel Pre-contraction KCl KCl Depolarization Start->KCl VOCC Voltage-Operated Calcium Channel (VOCC) KCl->VOCC CalciumInflux Ca²⁺ Influx VOCC->CalciumInflux Opens Contraction Vascular Smooth Muscle Contraction CalciumInflux->Contraction Betaxolol Betaxolol Application Inhibition Inhibition of Ca²⁺ Influx Betaxolol->Inhibition Causes Inhibition->CalciumInflux Blocks Relaxation Vasorelaxation Inhibition->Relaxation End Measured Outcome Relaxation->End Video Imaging/ Tension Measurement MechProof Mechanism Validation Relaxation->MechProof CaRestore External Ca²⁺ Restoration MechProof->CaRestore Reverses Betaxolol Effect CaRestore->Contraction Restores

The proposed mechanism, supported by the fura-2 calcium imaging data, is that betaxolol inhibits calcium influx across the vascular smooth muscle cell membrane [2]. This effect was not influenced by endothelium removal, glybenclamide (an ATP-sensitive K⁺ channel blocker), methylene blue (a guanylyl cyclase inhibitor), or indomethacin (a cyclooxygenase inhibitor), ruling out the involvement of endothelium-derived nitric oxide, K⁺ channels, or prostanoids in this process [2].

Comparison with Other Vasodilating Beta-Blockers

While the provided studies focus on betaxolol, it is one of several beta-blockers known to have vasodilatory properties. The following table compares it with other agents in this class based on general pharmacology.

Beta-Blocker Receptor Selectivity Primary Vasodilatory Mechanism
Betaxolol Selective β₁ antagonist [4] [5] Inhibition of vascular smooth muscle Ca²⁺ influx [1] [2].
Nebivolol Highly selective β₁ antagonist [4] [6] Nitric oxide (NO)-mediated vasodilation [4] [6].
Carvedilol Non-selective β-antagonist [4] α₁-adrenergic receptor blockade [4].
Labetalol Non-selective β-antagonist with some α₁ selectivity [4] α₁-adrenergic receptor blockade [4].

Knowledge Gaps and Limitations

It is important to note that the available data has some limitations:

  • The most detailed mechanistic studies on vasorelaxation are from in vitro models (bovine and rat tissues) [1] [2]. The direct translation of these effects to human systemic circulation in a clinical setting requires further investigation.
  • The provided search results offer limited head-to-head experimental data comparing the potency and efficacy of betaxolol against a wide range of other vasodilating beta-blockers across the same vessel types.

References

×

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

343.1914215 Da

Monoisotopic Mass

343.1914215 Da

Heavy Atom Count

23

UNII

6X97D2XT0O

Related CAS

63659-18-7 (Parent)

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antihypertensive Agents; Adrenergic Beta-Antagonists; Antiglaucoma Agents; Antiarrhythmics

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-08-2024

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